Isolicoflavonol
Description
This compound has been reported in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-4-11-7-12(5-6-14(11)22)20-19(25)18(24)17-15(23)8-13(21)9-16(17)26-20/h3,5-9,21-23,25H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCKDCPTJAQQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317129 | |
| Record name | Isolicoflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isolicoflavonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94805-83-1 | |
| Record name | Isolicoflavonol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94805-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isolicoflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isolicoflavonol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355E7H7EHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isolicoflavonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 °C | |
| Record name | Isolicoflavonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Isolicoflavonol: Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isolicoflavonol, a prenylated flavonol with significant biological potential. The document details its natural sources, biosynthesis pathway, and methods for its extraction and quantification, tailored for professionals in research and drug development.
Introduction to this compound
This compound is a specific type of flavonol, a class of flavonoids, characterized by the presence of a prenyl group attached to its core structure. Its chemical formula is C₂₀H₁₈O₆, and its IUPAC name is 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one[1][2]. As a prenylated flavonoid, this compound exhibits enhanced lipophilicity compared to its non-prenylated counterparts, which can influence its bioavailability and biological activity[1].
Natural Sources of this compound
This compound is predominantly found in plants of the Glycyrrhiza genus, commonly known as licorice. The primary species reported to contain this compound are:
-
Glycyrrhiza uralensis (Chinese licorice)[2]
-
Glycyrrhiza aspera [2]
-
Glycyrrhiza glabra (the most common species used for licorice production)[3][4]
The concentration of flavonoids, including this compound, in licorice root can vary depending on the species, geographical location, and harvesting conditions[3][5].
Quantitative Data on Flavonoids in Glycyrrhiza Species
While specific quantitative data for this compound is not extensively reported in all studies, the total flavonoid content and the concentrations of other major flavonoids in Glycyrrhiza species have been documented. This data provides a context for the potential yield of this compound.
| Plant Source | Flavonoid Measured | Concentration Range | Analytical Method | Reference |
| Glycyrrhiza uralensis | Total Flavonoids | Varies significantly | HPLC | [5] |
| Glycyrrhiza glabra | Glabridin | 11.6% (w/w) of crude extract | HPLC | [4] |
| Glycyrrhiza species | Liquiritin, Isoliquiritin, Liquiritigenin | 0.01 - 1.0 mg/g | H-qNMR | [6] |
| 10 batches of licorice roots | Licochalcone A, Liquiritigenin, Glabridin, Isoliquiritigenin, Liquiritoside, Isoliquiritoside | 0.12 - 1.61 µg/mL (LOQ) | UPC²/PDA | [7][8] |
Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, branches into the flavonoid biosynthesis pathway to form a flavonol backbone, and is completed by a prenylation step.
Phenylpropanoid Pathway
The pathway starts with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamate 4-hydroxylase (C4H)
-
4-Coumarate:CoA ligase (4CL)
Flavonoid and Flavonol Biosynthesis
4-Coumaroyl-CoA serves as the entry point into the flavonoid biosynthesis pathway. The key steps leading to the flavonol precursor, kaempferol, are:
-
Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI) cyclizes naringenin chalcone to the flavanone, naringenin.
-
Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol.
-
Flavonol synthase (FLS) introduces a double bond into the C-ring of dihydrokaempferol to form the flavonol, kaempferol[9].
Prenylation of the Flavonol Backbone
The final step in the biosynthesis of this compound is the attachment of a prenyl group (specifically, a dimethylallyl pyrophosphate - DMAPP) to the kaempferol backbone. This reaction is catalyzed by a flavonoid prenyltransferase (PT) [1][10][11]. These enzymes are often membrane-bound and exhibit substrate specificity[10]. The prenylation occurs at the 3' position of the B-ring of the flavonol.
Biosynthesis Pathway Diagram
Caption: Biosynthesis pathway of this compound.
Experimental Protocols
Extraction of this compound from Glycyrrhiza Root
This protocol is a generalized procedure based on methods for extracting flavonoids from licorice root. Optimization may be required depending on the specific plant material and desired purity.
Materials:
-
Dried and powdered Glycyrrhiza root
-
80% Ethanol (or Methanol)
-
Ethyl acetate
-
Hexane
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Maceration: Suspend the powdered licorice root in 80% ethanol at a 1:10 (w/v) ratio.
-
Ultrasonic-Assisted Extraction: Place the suspension in an ultrasonic bath for 60 minutes at room temperature to enhance extraction efficiency.
-
Filtration and Re-extraction: Filter the mixture through filter paper. The residue can be re-extracted two more times with fresh solvent to maximize yield.
-
Solvent Evaporation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with hexane and then ethyl acetate. The flavonoid fraction, including this compound, will preferentially partition into the ethyl acetate phase.
-
Final Concentration: Collect the ethyl acetate phase and evaporate the solvent to dryness to obtain a flavonoid-rich extract.
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction.
Quantification of this compound by HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: A typical gradient might be: 0-20 min, 15-30% A; 20-40 min, 30-60% A; 40-45 min, 60-15% A. The program should be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the flavonoid-rich extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Injection: Inject a known volume (e.g., 10 µL) of the standard solutions and the sample extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the concentration using the calibration curve generated from the standard solutions.
Conclusion
This compound represents a promising natural product for further investigation in drug discovery and development. Its defined natural sources in Glycyrrhiza species and the established biosynthetic pathway provide a solid foundation for its targeted isolation and potential biotechnological production. The provided experimental protocols offer a starting point for researchers to extract and quantify this valuable compound for further biological and pharmacological studies.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Antioxidant constituents from licorice roots: isolation, structure elucidation and antioxidative capacity toward LDL oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [HPLC analysis of flavonoids in the root of six Glycyrrhiza species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]
Isolicoflavonol from Glycyrrhiza Species: A Technical Guide to Its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolicoflavonol, a prenylated flavonoid found in various Glycyrrhiza species, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound, with a particular focus on its anti-inflammatory and antioxidant effects. Detailed experimental protocols for its isolation and for key bioassays are provided, along with a summary of quantitative data reported in the literature. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers and drug development professionals exploring its therapeutic potential.
Introduction
Glycyrrhiza, a genus of flowering plants in the legume family, commonly known as licorice, has been a cornerstone of traditional medicine for centuries. Its roots are rich in a diverse array of bioactive compounds, including triterpenoid saponins and a wide variety of flavonoids. Among these, this compound stands out for its potent biological activities. This compound has been identified in several Glycyrrhiza species, including Glycyrrhiza uralensis and Glycyrrhiza aspera[1]. This guide will delve into the technical aspects of this promising natural product.
Discovery and Structure Elucidation
Isolation from Glycyrrhiza Species
The isolation of this compound from Glycyrrhiza roots involves a multi-step process of extraction and chromatographic purification. While a specific, detailed protocol exclusively for this compound is not prominently described, the general principles for isolating flavonoids from Glycyrrhiza can be applied and optimized.
General Experimental Protocol for Flavonoid Isolation
This protocol is a composite based on established methods for isolating flavonoids from Glycyrrhiza species.
3.1.1. Extraction
-
Preparation of Plant Material: Dried and powdered roots of Glycyrrhiza uralensis or other relevant species are used as the starting material.
-
Solvent Extraction: The powdered root material is extracted with a suitable organic solvent. Methanol or ethanol are commonly used due to their ability to dissolve a wide range of flavonoids. The extraction can be performed at room temperature with agitation or under reflux for several hours to enhance efficiency.
-
Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
3.1.2. Chromatographic Purification
A combination of chromatographic techniques is employed to isolate this compound from the complex crude extract.
-
Initial Fractionation (e.g., Column Chromatography):
-
The crude extract is adsorbed onto a solid support (e.g., silica gel) and loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing flavonoid-like compounds.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions enriched with the target compound are further purified using preparative reversed-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.
-
The elution is monitored by a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 365 nm), and the peak corresponding to this compound is collected.
-
-
Purity Analysis:
-
The purity of the isolated this compound is assessed using analytical HPLC. A high-purity standard, if available, is used for comparison. Purity is often determined by calculating the peak area percentage of the target compound in the chromatogram.
-
Isolation Workflow Diagram
Quantitative Data
Specific quantitative data for the yield and purity of this compound from Glycyrrhiza species is scarce in the reviewed literature. However, studies on the quantification of other flavonoids in Glycyrrhiza uralensis provide a reference for the expected content levels of these types of compounds.
| Compound | Glycyrrhiza Species | Method of Analysis | Content/Yield | Purity | Reference |
| Liquiritin | G. uralensis | ¹H-qNMR | 0.17 - 0.50% | - | [2][3] |
| Isoliquiritin | G. uralensis | ¹H-qNMR | 0.18 - 0.30% | - | [2][3] |
| Liquiritigenin | G. uralensis | ¹H-qNMR | 0.11 - 0.18% | - | [2][3] |
| Total Flavonoids | G. uralensis | HPLC | Varies by origin | - | [4] |
| Six Flavonoids (including liquiritigenin and isoliquiritigenin) | G. uralensis, G. glabra, G. inflata | UPC² | Varies by species and batch | >98% (standards) | [1] |
Note: The presented data is for related flavonoids and not specifically for this compound. The yield of a specific flavonoid can vary significantly based on the plant's origin, age, and the extraction and purification methods employed.
Biological Activities and Signaling Pathways
This compound exhibits significant anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
5.1.1. NF-κB Signaling Pathway
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids, likely including this compound, can inhibit this pathway by preventing the degradation of IκB.
Antioxidant Activity
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and to upregulate the expression of antioxidant enzymes. This latter effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
5.2.1. Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, leading to their transcription.
Experimental Protocols for Bioactivity Assessment
Anti-inflammatory Activity Assay: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This protocol is adapted from studies on the anti-inflammatory effects of flavonoids in macrophage cell lines[5][6][7][8][9].
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug) are included.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Absorbance Reading: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antioxidant Activity Assay: DPPH Radical Scavenging Assay
This is a widely used and straightforward method to assess the free radical scavenging activity of a compound[10].
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: this compound is dissolved in methanol to prepare a stock solution, from which a series of dilutions are made.
-
Reaction Mixture: In a 96-well plate, a small volume of each this compound dilution (e.g., 20 µL) is mixed with a larger volume of the DPPH solution (e.g., 180 µL). A blank (methanol only) and a positive control (e.g., ascorbic acid or Trolox) are included.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.
Conclusion
This compound, a prenylated flavonoid from Glycyrrhiza species, presents a compelling profile as a potential therapeutic agent. Its demonstrated anti-inflammatory and antioxidant activities, mediated through the modulation of the NF-κB and Nrf2 signaling pathways, respectively, underscore its promise in the context of diseases with an inflammatory and oxidative stress etiology. While the foundational knowledge of its chemistry and biological effects is established, further research is warranted to develop standardized and efficient isolation protocols to obtain higher yields and purity. Moreover, more extensive in vivo studies are necessary to fully elucidate its therapeutic potential and safety profile for future clinical applications. This guide provides a solid technical foundation for researchers and professionals to advance the study and development of this compound.
References
- 1. scielo.br [scielo.br]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [HPLC analysis of flavonoids in the root of six Glycyrrhiza species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrphr.org [iosrphr.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Isolicoflavonol: A Comprehensive Technical Guide on its Biological Properties and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolicoflavonol, a prenylated flavonoid, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. Found in various plant species, including those of the Glycyrrhiza and Macaranga genera, this natural product has demonstrated promising anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This technical guide provides an in-depth overview of the current understanding of this compound's biological properties and its underlying mechanisms of action, supported by available quantitative data and detailed experimental methodologies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₆ | [1] |
| Molecular Weight | 354.35 g/mol | [1] |
| CAS Number | 94805-83-1 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 119 °C | [1] |
Biological Properties and Mechanisms of Action
This compound exerts a wide range of biological effects, which are detailed in the following sections.
Anti-inflammatory Activity
This compound has been identified as a potent anti-inflammatory agent. Its primary mechanism in this regard involves the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the inhibition of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[3]
Mechanism of Action: Nrf2 Activation and NLRP3 Inflammasome Inhibition
This compound has been shown to ameliorate acute liver injury by activating the Nrf2 signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By boosting Nrf2 signaling, this compound enhances the cellular defense against oxidative stress, a key contributor to inflammation.
Concurrently, this compound inhibits the activation of the NLRP3 inflammasome.[3] The NLRP3 inflammasome is a multiprotein complex that, when activated by various stimuli, triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). This compound's inhibitory effect on the NLRP3 inflammasome leads to a dose-dependent reduction in macrophage LDH release and IL-1β secretion.[3]
Enzyme Inhibition: Human Carboxylesterase 2A (hCES2A)
This compound is a potent inhibitor of human carboxylesterase 2A (hCES2A), an enzyme primarily found in the small intestine and liver that is involved in the metabolism of various drugs.[4]
Quantitative Data: hCES2A Inhibition
| Parameter | Value | Method | Reference |
| Ki | < 1.0 μM | Reversible and mixed inhibition | [4] |
This inhibitory activity suggests that this compound could potentially modulate the pharmacokinetics of co-administered drugs that are substrates of hCES2A.
Anticancer Activity
While specific IC50 values for this compound against a broad range of cancer cell lines are not yet widely available in public databases, preliminary studies on related prenylated flavonoids suggest potential antiproliferative effects. The anticancer activity of flavonoids is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer progression. Further research is needed to fully elucidate the anticancer potential and specific mechanisms of this compound.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties, particularly against the bacterium Helicobacter pylori, a major cause of peptic ulcers and a risk factor for gastric cancer.
Quantitative Data: Anti-Helicobacter pylori Activity
While specific MIC values for this compound against H. pylori are not consistently reported across studies, related flavonoids have shown potent activity. For instance, ponciretin, a similar flavonoid, exhibits a Minimum Inhibitory Concentration (MIC) of 10-20 μg/mL against H. pylori.[5] The anti-H. pylori mechanism of flavonoids is thought to involve the inhibition of bacterial enzymes and disruption of the bacterial cell membrane.
Further research is required to establish a comprehensive antimicrobial spectrum for this compound with specific MIC values against a wider range of pathogenic bacteria and fungi.
Antioxidant Activity
Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[6][7]
Nrf2/NLRP3 Pathway Analysis
Western Blotting for Nrf2 and HO-1 Expression:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1 (a downstream target of Nrf2), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Immunofluorescence for Nrf2 Nuclear Translocation:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Blocking: Block non-specific binding sites.
-
Primary Antibody Incubation: Incubate with a primary antibody against Nrf2.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a DNA-binding dye like DAPI.
-
Imaging: Visualize the subcellular localization of Nrf2 using a fluorescence microscope. An increase in Nrf2 signal within the nucleus indicates its activation.
Antioxidant Activity Assays (DPPH and ABTS)
DPPH Radical Scavenging Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a methanolic solution of DPPH and various concentrations of this compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The degree of discoloration indicates the radical scavenging activity of this compound.
ABTS Radical Scavenging Assay:
-
ABTS Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Reaction Mixture: Mix the ABTS•+ solution with different concentrations of this compound.
-
Absorbance Measurement: Measure the reduction in absorbance at 734 nm. The percentage of inhibition is calculated to determine the antioxidant capacity.
Pharmacokinetics
Detailed in vivo pharmacokinetic studies on this compound, including parameters such as Cmax, Tmax, AUC, and bioavailability, are not extensively reported in publicly available literature. Pharmacokinetic studies on other flavonoids suggest that they often undergo significant first-pass metabolism in the intestine and liver, which can result in low oral bioavailability.[5] Further research is necessary to characterize the pharmacokinetic profile of this compound in animal models and, eventually, in humans.
Toxicology
Specific toxicological data for this compound is limited. However, flavonoids are generally considered to have a good safety profile. Standard toxicological assessments, including acute and chronic toxicity studies, would be required to establish the safety of this compound for any potential therapeutic applications.
Conclusion and Future Directions
This compound is a promising natural compound with a range of beneficial biological properties, most notably its potent anti-inflammatory effects mediated through the Nrf2 and NLRP3 pathways. Its inhibitory action on hCES2A also warrants further investigation for potential drug-drug interactions. While preliminary evidence suggests anticancer and antimicrobial activities, more extensive research is needed to quantify these effects and elucidate the specific mechanisms involved. Future research should focus on:
-
Quantitative Biological Activity: Determining the IC50 values of this compound against a comprehensive panel of cancer cell lines and the MIC values against a broad spectrum of pathogenic microorganisms.
-
Detailed Mechanistic Studies: Further exploring the signaling pathways modulated by this compound in the context of its various biological activities.
-
In Vivo Pharmacokinetics and Efficacy: Conducting thorough pharmacokinetic studies in animal models to understand its absorption, distribution, metabolism, and excretion, and to evaluate its efficacy in relevant disease models.
-
Toxicology: Performing comprehensive toxicological studies to establish a clear safety profile.
The continued investigation of this compound holds significant potential for the development of new therapeutic agents for a variety of diseases.
References
- 1. This compound | C20H18O6 | CID 5318585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0037249) [hmdb.ca]
- 3. This compound ameliorates acute liver injury via inhibiting NLRP3 inflammasome activation through boosting Nrf2 signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fighting the Antibiotic Crisis: Flavonoids as Promising Antibacterial Drugs Against Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro anti-Helicobacter pylori activity of some flavonoids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Isolicoflavonol: A Potent Inhibitor of Human Carboxylesterase 2A (hCES2A)
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of isolicoflavonol as a potent inhibitor of human carboxylesterase 2A (hCES2A), an enzyme of significant interest in drug metabolism and toxicology. This document consolidates key quantitative data, detailed experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction to hCES2A and the Significance of its Inhibition
Human carboxylesterase 2A (hCES2A) is a serine hydrolase predominantly expressed in the small intestine and liver. It plays a crucial role in the metabolism of a wide range of xenobiotics, including therapeutic drugs, environmental toxins, and narcotics. A key function of hCES2A is the hydrolysis of ester- and amide-containing compounds. One of the most clinically relevant substrates of hCES2A is the anticancer prodrug irinotecan. The enzyme metabolizes irinotecan into its active and highly toxic metabolite, SN-38.[1] This conversion in the gastrointestinal tract is a primary cause of severe, dose-limiting diarrhea in patients undergoing irinotecan therapy.
The targeted inhibition of intestinal hCES2A presents a promising therapeutic strategy to mitigate the gut toxicity associated with irinotecan treatment. By reducing the formation of SN-38 in the gut, hCES2A inhibitors can potentially improve the safety and tolerability of irinotecan-based chemotherapy, allowing for more effective cancer treatment. This compound, a natural flavonoid, has emerged as a potent and promising inhibitor of hCES2A.
Quantitative Inhibition Data
This compound has been identified as a potent, reversible, and mixed-type inhibitor of hCES2A. The following table summarizes the key quantitative parameters defining its inhibitory activity, primarily sourced from the foundational study by Song YQ, et al. (2021).
| Inhibitor | Target Enzyme | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Source |
| This compound | hCES2A | Fluorescein Diacetate | Not explicitly reported | < 1.0 | Mixed | [2] |
Experimental Protocols
The following sections detail the key experimental methodologies for assessing the inhibitory potential of compounds like this compound against hCES2A.
In Vitro hCES2A Inhibition Assay (Fluorescence-Based)
This protocol outlines a common and effective method for determining the inhibitory activity of a test compound against hCES2A using the fluorogenic substrate fluorescein diacetate (FDA).
Materials:
-
Recombinant human hCES2A enzyme
-
Fluorescein diacetate (FDA) stock solution (in DMSO)
-
This compound or other test inhibitor stock solution (in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of hCES2A in phosphate buffer to the desired final concentration.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, and then dilute further in phosphate buffer to achieve the final desired concentrations in the assay.
-
Prepare a working solution of FDA in phosphate buffer. The final concentration should be optimized based on the specific activity of the enzyme lot.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Phosphate buffer
-
Test inhibitor solution (or DMSO for control wells)
-
hCES2A enzyme solution
-
-
Mix gently and pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the FDA substrate solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time. The hydrolysis of non-fluorescent FDA by hCES2A yields the highly fluorescent product, fluorescein.
-
Recommended excitation and emission wavelengths for fluorescein are approximately 485 nm and 525 nm, respectively.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence increase per unit time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
To determine the inhibition type and the inhibition constant (Ki), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.
-
Signaling and Metabolic Pathways
The primary known role of hCES2A is in metabolic pathways, particularly in the detoxification and activation of xenobiotics. A critical pathway involving hCES2A is the metabolism of irinotecan.
Irinotecan Metabolic Pathway
The following diagram illustrates the central role of hCES2A in the metabolic activation of irinotecan and the potential point of intervention for inhibitors like this compound.
Caption: Metabolic activation of irinotecan by hCES2A and its inhibition.
This pathway highlights that by inhibiting hCES2A, this compound can reduce the conversion of irinotecan to the toxic SN-38, thereby mitigating gastrointestinal toxicity.
Experimental Workflow for Inhibitor Screening
The logical workflow for identifying and characterizing hCES2A inhibitors from natural sources, such as the study that identified this compound, is depicted below.
Caption: Workflow for hCES2A inhibitor discovery from natural products.
Conclusion
This compound has been identified as a potent, reversible, and mixed-type inhibitor of hCES2A. This characteristic positions it as a promising lead compound for the development of therapeutic agents aimed at mitigating the adverse effects of drugs metabolized by hCES2A, most notably the severe diarrhea induced by irinotecan. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to further investigate and harness the therapeutic potential of hCES2A inhibition. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound and its derivatives.
References
Isolicoflavonol: A Comprehensive Technical Review of its Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolicoflavonol (ILF), a flavonoid compound, is emerging as a molecule of significant interest in pharmacological research. This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its potent anti-inflammatory and enzyme-inhibitory activities. Drawing from recent preclinical studies, this document provides an in-depth overview of its effects on key signaling pathways, detailed experimental methodologies, and a summary of quantitative data. The evidence presented herein highlights this compound's potential as a therapeutic agent for inflammasome-related diseases and as a modulator of drug metabolism, warranting further investigation for clinical applications.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2][3]. Their therapeutic potential is often attributed to their ability to modulate various cellular signaling pathways crucial in the pathogenesis of numerous diseases[4]. This compound, a member of the flavonol subclass, has recently garnered attention for its specific and potent pharmacological properties. This guide provides a detailed examination of the current scientific literature on this compound, with a focus on its molecular targets and therapeutic promise.
Pharmacological Profile of this compound
Current research has identified two primary pharmacological activities of this compound: potent inhibition of the NLRP3 inflammasome and significant inhibition of human carboxylesterase 2A (hCES2A).
Anti-inflammatory and Hepatoprotective Effects
A pivotal study has demonstrated that this compound exerts significant anti-inflammatory and hepatoprotective effects by directly targeting the NLRP3 inflammasome signaling pathway[5]. The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a variety of inflammatory disorders, including liver injury[5].
This compound has been shown to ameliorate acute liver injury in preclinical models by inhibiting the activation of the NLRP3 inflammasome[5]. This inhibition leads to a reduction in pyroptosis, a form of inflammatory cell death, and a decrease in the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β)[5].
Furthermore, the anti-inflammatory action of this compound is linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5]. Nrf2 is a master regulator of the antioxidant response, and its activation by this compound suggests an additional mechanism for its protective effects against cellular stress and inflammation[5].
Inhibition of Human Carboxylesterase 2A (hCES2A)
This compound has been identified as a potent inhibitor of human carboxylesterase 2A (hCES2A), an enzyme primarily found in the intestine and liver that is responsible for the metabolism of a variety of ester-containing drugs[1]. The inhibition of hCES2A by this compound is characterized as reversible and follows a mixed-inhibition pattern[1]. This enzymatic inhibition is significant as it can alter the pharmacokinetics of co-administered drugs that are substrates of hCES2A, potentially leading to increased efficacy or toxicity.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound. (Note: Specific values from the full-text publications are required for completion.)
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Cell Type | Assay | Result | Reference |
| LDH Release Inhibition | Macrophages | LDH Assay | Dose-dependent inhibition | [5] |
| IL-1β Secretion Inhibition | Macrophages | ELISA | Dose-dependent inhibition | [5] |
| IC50 (NLRP3 Inflammasome) | Data requires full-text access |
Table 2: In Vivo Hepatoprotective Effects of this compound
| Parameter | Animal Model | Measurement | Result | Reference |
| Serum ALT Levels | CCl4-induced liver injury in mice | Biochemical Assay | Significant reduction | [5] |
| Serum AST Levels | CCl4-induced liver injury in mice | Biochemical Assay | Significant reduction | [5] |
| Liver Histopathology | CCl4-induced liver injury in mice | H&E Staining | Amelioration of liver damage | [5] |
Table 3: Enzyme Inhibition Kinetics of this compound
| Enzyme | Inhibition Type | Ki Value | Substrate | Reference |
| hCES2A | Reversible, Mixed | < 1.0 μM | Fluorescein diacetate | [1] |
Signaling Pathways Modulated by this compound
This compound's pharmacological effects are mediated through its interaction with specific cellular signaling pathways.
NLRP3 Inflammasome and Nrf2 Signaling
This compound inhibits the activation of the NLRP3 inflammasome and promotes the Nrf2 antioxidant response. The interplay between these pathways is a key aspect of its anti-inflammatory mechanism.
Caption: this compound's dual action on inflammation.
Experimental Protocols
This section outlines the methodologies employed in the key pharmacological studies of this compound. (Note: Detailed protocols require access to the full-text publications.)
In Vitro Anti-inflammatory Assays
-
Cell Culture: Murine macrophages (e.g., J774A.1 or bone marrow-derived macrophages) are typically used.
-
NLRP3 Inflammasome Activation: Cells are primed with lipopolysaccharide (LPS) followed by stimulation with an NLRP3 activator such as ATP or nigericin.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound prior to inflammasome activation.
-
Cytotoxicity Assay: Lactate dehydrogenase (LDH) release in the cell culture supernatant is measured to assess cell death.
-
Cytokine Measurement: The concentration of IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blotting: Cell lysates are analyzed by Western blotting to detect the expression and cleavage of key proteins in the NLRP3 pathway (e.g., NLRP3, ASC, Caspase-1, GSDMD) and the Nrf2 pathway (e.g., Nrf2, HO-1).
-
Immunofluorescence: Cellular localization of proteins like ASC (to visualize inflammasome specks) and Nrf2 (to observe nuclear translocation) is assessed by immunofluorescence microscopy.
In Vivo Hepatoprotective Study
-
Animal Model: A model of acute liver injury is induced in mice (e.g., C57BL/6) by intraperitoneal injection of carbon tetrachloride (CCl4).
-
This compound Administration: this compound is administered to the mice (e.g., by oral gavage) prior to or following CCl4 injection.
-
Assessment of Liver Injury:
-
Serum Analysis: Blood samples are collected to measure the levels of liver enzymes, alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Liver tissues are collected, fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E) to evaluate the extent of liver damage.
-
-
Mechanism of Action Analysis: Liver tissue homogenates are used for Western blotting and other molecular analyses to assess the status of the NLRP3 and Nrf2 pathways in vivo.
hCES2A Inhibition Assay
-
Enzyme Source: Recombinant human CES2A enzyme.
-
Substrate: A fluorogenic substrate such as fluorescein diacetate (FD) is used.
-
Assay Principle: The assay measures the rate of fluorescence increase as hCES2A hydrolyzes the substrate.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory potency (IC50).
-
Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the substrate and this compound. The data is then fitted to enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
Caption: Workflow for hCES2A inhibition assay.
Discussion and Future Perspectives
The current body of evidence strongly suggests that this compound is a promising pharmacological agent with well-defined mechanisms of action. Its ability to inhibit the NLRP3 inflammasome while concurrently activating the protective Nrf2 pathway makes it a particularly attractive candidate for the treatment of inflammatory diseases with an underlying oxidative stress component. The hepatoprotective effects observed in preclinical models further underscore its therapeutic potential.
The potent inhibition of hCES2A by this compound opens up another avenue for its application, potentially as a pharmacokinetic enhancer for certain drugs. However, this also raises considerations for potential drug-drug interactions, which will need to be carefully evaluated in future studies.
To advance the development of this compound as a therapeutic agent, further research is warranted in the following areas:
-
Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate its safety profile and bioavailability.
-
Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and related compounds could lead to the design of even more potent and selective inhibitors.
-
Efficacy in Other Disease Models: Given its mechanism of action, the efficacy of this compound should be explored in other NLRP3-driven diseases, such as neuroinflammatory disorders, metabolic diseases, and certain types of cancer.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible benefits for patients.
Conclusion
This compound has emerged as a flavonoid with significant therapeutic potential, primarily driven by its dual action as an inhibitor of the NLRP3 inflammasome and an activator of the Nrf2 signaling pathway. Additionally, its potent inhibition of the drug-metabolizing enzyme hCES2A highlights its potential for modulating pharmacokinetics. The data presented in this technical guide provide a solid foundation for continued research and development of this compound as a novel therapeutic agent. Access to the full text of the primary research articles is crucial for a complete quantitative and methodological assessment.
References
Preliminary In-Vitro Studies of Isolicoflavonol and Related Prenylated Flavonoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolicoflavonol is a naturally occurring flavonoid, specifically classified as a 3'-prenylated flavone.[1][2] Its chemical structure is C20H18O6.[3][4] This compound is found in plants of the Glycyrrhiza genus, commonly known as licorice.[5][6] While dedicated in-vitro studies on this compound are not extensively available in publicly accessible literature, significant research has been conducted on closely related prenylated flavonoids isolated from the same genus. This technical guide will, therefore, focus on the preliminary in-vitro studies of these related compounds, namely Licoflavone A, Licoflavone C, and Licoflavanone, to provide a foundational understanding of the potential biological activities of this compound. The methodologies and findings presented herein for these related molecules can serve as a valuable proxy and guide for future research into this compound.
Data Presentation: In-Vitro Cytotoxicity of Related Flavonoids
The following tables summarize the quantitative data from in-vitro studies on prenylated flavonoids from Glycyrrhiza species, focusing on their cytotoxic and anti-proliferative effects against various cancer cell lines.
Table 1: Cytotoxicity of Licoflavone A in Gastric Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| SGC-7901 | 72h | ~50 |
| MKN-45 | 72h | ~50 |
| MGC-803 | 72h | ~50 |
| GES-1 (normal gastric epithelial cells) | 72h | >100 |
Data extracted from a study on the effects of Licoflavone A on gastric cancer cell proliferation.[7][8]
Table 2: Cytotoxicity of Licoflavanone in Breast Cancer and Non-Tumor Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 72h | 21.3 ± 1.2 |
| MCF-7 (ER-Positive Breast Cancer) | 72h | 38.6 ± 1.5 |
| MCF-10A (Non-Tumorigenic Breast Epithelial) | 72h | 65.4 ± 1.8 |
Data from a study investigating the impact of Licoflavanone on breast cancer cell bioenergetics.[9]
Table 3: Antigenotoxicity of Licoflavone C in Human Lymphocytes
| Genotoxic Agent | Licoflavone C Concentration (µM) | Reduction in Genotoxicity (%) |
| Daunorubicin (0.025 µg/ml) | 0.1 | 45.4 |
| Daunorubicin (0.025 µg/ml) | 1.0 | 41.8 |
| Daunorubicin (0.05 µg/ml) | 0.1 | 46.6 |
| Daunorubicin (0.05 µg/ml) | 1.0 | 44.8 |
| Mitomycin C (0.085 µg/ml) | 0.1 | 35.1 |
| Mitomycin C (0.085 µg/ml) | 1.0 | 38.0 |
| Mitomycin C (0.17 µg/ml) | 0.1 | 37.0 |
| Mitomycin C (0.17 µg/ml) | 1.0 | 35.8 |
Data from a study on the protective effects of Licoflavone C against chromosome damage.[10]
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is based on the methodology used to assess the anti-proliferative activity of Licoflavone A on human gastric cancer cells.[7][8]
-
Cell Seeding: Human gastric cancer cell lines (SGC-7901, MKN-45, MGC-803) and normal human gastric epithelial cells (GES-1) are seeded into 96-well plates.
-
Treatment: Cells are treated with varying concentrations of Licoflavone A (e.g., 0, 6.25, 12.5, 25, 50, and 100 µM) for 24, 48, and 72 hours.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well at the end of the respective incubation periods.
-
Incubation: The plates are incubated for 1.5-2.0 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the absorbance of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) is then calculated.
Micronucleus (MN) Assay for Antigenotoxicity
This protocol is based on the methodology used to evaluate the protective effect of Licoflavone C against genotoxic agents in human peripheral lymphocytes.[10]
-
Cell Culture: Human peripheral lymphocytes are stimulated and cultured.
-
Treatment: The cells are treated with non-toxic concentrations of Licoflavone C (e.g., 0.1 µM and 1.0 µM) in the presence of known mutagenic anticancer drugs, such as Mitomycin C (MMC) or Daunorubicin (DAU).
-
Cytochalasin B Blocking: Cytochalasin B is added to block cytokinesis, leading to the accumulation of binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the micronuclei.
-
Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope.
-
Data Analysis: The reduction in the frequency of micronuclei in the Licoflavone C-treated groups compared to the groups treated with the mutagen alone is calculated to determine the percentage reduction in genotoxicity.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for determining cell viability using the CCK-8 assay.
Caption: Proposed mechanism of Licoflavone A via VEGFR-2 signaling.
References
- 1. Showing Compound this compound (FDB016260) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0037249) [hmdb.ca]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | C20H18O6 | CID 5318585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 94805-83-1 [smolecule.com]
- 7. Licoflavone A Suppresses Gastric Cancer Growth and Metastasis by Blocking the VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploiting Glycyrrhiza glabra L. (Licorice) Flavanones: Licoflavanone’s Impact on Breast Cancer Cell Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Licoflavone C attenuates the genotoxicity of cancer drugs in human peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolicoflavonol: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025 - Isolicoflavonol, a prenylated flavonoid found in plants such as Glycyrrhiza uralensis (licorice) and Macaranga indica, is emerging as a compound of significant interest for its potential therapeutic applications.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, biological activities, and the underlying mechanisms of action. The information presented herein is intended to support further research and drug development efforts.
Core Compound Properties
This compound, with the chemical formula C₂₀H₁₈O₆, is classified as a 3'-prenylated flavone.[2][3] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | [1][4] |
| Molecular Weight | 354.35 g/mol | [4] |
| IUPAC Name | 3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | [1] |
| CAS Number | 94805-83-1 | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 119 °C | [1] |
| logP | 3.42 - 4.19 | [2] |
| Water Solubility | 0.013 g/L | [2] |
Potential Therapeutic Applications
Current research highlights this compound's potential in two primary therapeutic areas: anti-inflammatory and enzyme inhibition.
Anti-inflammatory Activity: Targeting the NLRP3 Inflammasome and Activating Nrf2
A significant area of investigation is this compound's role in mitigating inflammation-related conditions, particularly acute liver injury. Research has demonstrated that this compound can ameliorate liver damage by inhibiting the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome and boosting the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2]
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines such as IL-1β, leading to inflammatory responses. This compound has been shown to inhibit the activation of this inflammasome.[2] Concurrently, it enhances the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.[2] This dual action of inhibiting a key pro-inflammatory pathway while upregulating a protective antioxidant pathway makes this compound a promising candidate for inflammasome-related diseases.
Caption: this compound's dual mechanism in inflammation.
Enzyme Inhibition: Potent Activity Against hCES2A
This compound has been identified as a potent inhibitor of human carboxylesterase 2A (hCES2A).[1] This enzyme plays a crucial role in the metabolism of various ester-containing drugs and endogenous compounds. The inhibition of hCES2A by this compound is characterized by a mixed inhibition manner with a Ki value of less than 1.0 μM.
The therapeutic implications of hCES2A inhibition are currently being explored. For instance, inhibiting hCES2A could potentially modulate the metabolism of certain drugs, either to reduce toxicity or enhance efficacy. Further research is needed to fully elucidate the therapeutic applications of this compound as an hCES2A inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the general principles of key experiments used to characterize the biological activities of this compound.
NLRP3 Inflammasome Activation Assay
This assay is designed to assess the inhibitory effect of this compound on the NLRP3 inflammasome.
Cell Culture and Treatment:
-
Immune cells, such as bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes, are commonly used.
-
Cells are primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β.
-
Following priming, cells are treated with various concentrations of this compound for a defined period.
-
The NLRP3 inflammasome is then activated using a specific stimulus, such as ATP or nigericin.
Measurement of Inflammasome Activation:
-
ELISA: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). A dose-dependent decrease in IL-1β levels in the presence of this compound indicates inhibition.
-
Western Blot: Cell lysates are analyzed by Western blotting to detect the cleaved and activated form of caspase-1 (p20 subunit). Inhibition of caspase-1 cleavage is another indicator of inflammasome inhibition.
-
ASC Speck Visualization: Apoptosis-associated speck-like protein containing a CARD (ASC) forms large specks upon inflammasome activation. These can be visualized by immunofluorescence microscopy. A reduction in the percentage of cells with ASC specks in this compound-treated cells demonstrates inhibition of inflammasome assembly.
Caption: Workflow for assessing NLRP3 inflammasome inhibition.
Nrf2 Signaling Pathway Activation Assay
These experiments aim to determine if this compound can activate the Nrf2 pathway.
Cell Culture and Treatment:
-
A suitable cell line, such as HepG2 (human liver cancer cell line) or macrophages, is used.
-
Cells are treated with different concentrations of this compound for various time points.
Measurement of Nrf2 Activation:
-
Western Blot:
-
Nuclear Translocation: Nuclear and cytoplasmic fractions of cell lysates are separated. An increase in the level of Nrf2 protein in the nuclear fraction indicates activation.
-
Total Nrf2 and Downstream Targets: Whole-cell lysates can be used to measure the total levels of Nrf2 and its downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
-
Quantitative PCR (qPCR): The mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1) are quantified to assess transcriptional activation.
-
Reporter Gene Assay: Cells are transfected with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence linked to a reporter gene (e.g., luciferase). An increase in reporter gene activity in the presence of this compound indicates Nrf2-mediated transcriptional activation.
hCES2A Inhibition Assay
This assay quantifies the inhibitory potency of this compound against the hCES2A enzyme.
Enzyme and Substrate:
-
Recombinant human CES2A enzyme is used.
-
A fluorogenic substrate, such as fluorescein diacetate (FDA), is employed. hCES2A hydrolyzes FDA to produce fluorescein, which is highly fluorescent.
Assay Procedure:
-
The hCES2A enzyme is pre-incubated with varying concentrations of this compound in an appropriate buffer.
-
The enzymatic reaction is initiated by the addition of the FDA substrate.
-
The increase in fluorescence over time, corresponding to the formation of fluorescein, is measured using a fluorescence plate reader.
-
The rate of the reaction is calculated for each concentration of this compound.
Data Analysis:
-
The percentage of enzyme inhibition is calculated for each concentration of the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk or other kinetic plots to determine the inhibition constant (Ki).
Synthesis and Pharmacokinetics
Information regarding the specific chemical synthesis pathways for this compound is not extensively detailed in the public domain. General methods for flavonoid synthesis, often involving chalcone intermediates and reactions like the Algar-Flynn-Oyamada reaction, are likely applicable.
Similarly, comprehensive pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not yet widely available. As an isoflavone, its bioavailability may be influenced by factors such as gut microbiota, which can metabolize flavonoid glycosides into more readily absorbable aglycones. Further in vivo studies are necessary to characterize the pharmacokinetic profile of this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent, with well-defined mechanisms of action in the context of inflammation and enzyme inhibition. Its ability to dually modulate the NLRP3 inflammasome and the Nrf2 pathway is particularly noteworthy for the development of treatments for inflammatory diseases. Furthermore, its potent inhibition of hCES2A opens avenues for exploring its role in drug metabolism and combination therapies.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies to identify key structural features for optimal activity.
-
In vivo studies to establish the efficacy and pharmacokinetic profile of this compound in relevant disease models.
-
Toxicology studies to assess the safety profile of the compound.
-
Development of optimized synthetic routes to ensure a reliable supply for further research and potential clinical development.
The continued investigation of this compound holds significant promise for the discovery of novel therapeutics for a range of challenging diseases.
References
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Isolicoflavonol from Licorice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation and purification of isolicoflavonol from licorice (Glycyrrhiza species). The methodologies described herein are based on established techniques for flavonoid separation from licorice root and can be adapted for the specific target of this compound.
Introduction
Licorice, the root of Glycyrrhiza species, is a rich source of various bioactive compounds, including triterpenoid saponins and a diverse array of flavonoids. Among these flavonoids, this compound has garnered interest for its potential pharmacological activities. The effective isolation and purification of this compound are crucial for its further investigation in drug discovery and development. This document outlines a comprehensive workflow from crude extraction to high-purity isolation of this compound.
Overview of the Isolation and Purification Workflow
The general strategy for isolating this compound from licorice involves a multi-step process that begins with the extraction of total flavonoids from the plant material, followed by a series of chromatographic purifications to isolate the target compound.
Application Note: Quantitative Analysis of Isolicoflavonol using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolicoflavonol is a prenylated flavonoid found in various medicinal plants, such as those from the Glycyrrhiza species.[1] As a member of the flavonoid class, it is investigated for its potential pharmacological activities. Accurate and sensitive quantification of this compound in complex matrices such as plant extracts and biological fluids is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an ideal analytical technique for this purpose, offering high selectivity and sensitivity.[2][3] This application note provides a detailed protocol for the quantification of this compound using HPLC-MS/MS.
Chemical Information
-
Compound: this compound
-
Molecular Formula: C₂₀H₁₈O₆
-
Molecular Weight: 354.35 g/mol
-
Class: Flavonoid, 3'-prenylated flavone[1]
Experimental Protocols
Sample Preparation: Extraction from Plant Material
The choice of extraction method is critical for achieving high recovery and accurate quantification.[4][5] Ultrasound-assisted extraction (UAE) is an efficient method for extracting flavonoids from plant matrices.[6][7]
Materials:
-
Dried and powdered plant material
-
70% Ethanol (v/v) in ultrapure water[6]
-
Vortex mixer
-
Ultrasonic bath[6]
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 0.5 g of finely ground plant material into a centrifuge tube.
-
Add 10 mL of 70% ethanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[6]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-MS analysis.
HPLC-MS/MS Analysis
This protocol utilizes a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Instrumentation:
-
HPLC System with a binary pump, autosampler, and column oven
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min |
Mass Spectrometry Conditions:
The following parameters are suggested as a starting point for method development. Optimization will be required for specific instrumentation. This compound can be ionized in both positive and negative modes; negative mode is often preferred for flavonoids due to the phenolic hydroxyl groups.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 353.1 | 297.1 (Quantifier) | 0.1 | 30 | 20 |
| This compound | 353.1 | 151.0 (Qualifier) | 0.1 | 30 | 25 |
(Note: The precursor ion [M-H]⁻ for C₂₀H₁₈O₆ is m/z 353.1. Product ions are proposed based on common fragmentation patterns of flavonoids, such as retro-Diels-Alder reactions and losses of small neutral molecules.)
Data Presentation: Method Validation Summary
A validated HPLC-MS/MS method should demonstrate linearity, sensitivity, accuracy, and precision. The following table summarizes typical performance characteristics for a validated flavonoid quantification method.[8]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (Recovery %) | 92% - 108% |
| Precision (RSD %) | |
| Intra-day | < 5% |
| Inter-day | < 10% |
(Note: These values are representative and should be established for each specific assay.)
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Logical Flow for Quantification
Caption: MRM logic for selective this compound detection.
Conclusion
The described HPLC-MS/MS method provides a robust and sensitive framework for the quantification of this compound. The protocol for sample preparation is optimized for plant matrices, and the chromatographic and mass spectrometric parameters serve as an excellent starting point for method development and validation. This application note is intended to aid researchers in establishing reliable analytical procedures for the study of this and other related flavonoids.
References
- 1. research.wur.nl [research.wur.nl]
- 2. Flavonol Identification and Quantitation by High Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MSn) | Springer Nature Experiments [experiments.springernature.com]
- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of sample preparation on the assay of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Licochalcone A from Glycyrrhiza inflata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licochalcone A is a prominent retrochalcone and a key bioactive isoflavonoid found in the roots of Glycyrrhiza inflata, commonly known as Chinese licorice. This compound has garnered significant attention within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer properties. These therapeutic potentials make Licochalcone A a compound of high interest for drug development and clinical research.
These application notes provide a comprehensive overview of the extraction and purification of Licochalcone A from Glycyrrhiza inflata. The document outlines detailed experimental protocols, from the initial extraction of the raw plant material to the final purification of the target compound. Furthermore, it includes a summary of the quantitative data associated with these methods and visual representations of the experimental workflow and the key signaling pathways modulated by Licochalcone A.
Data Presentation: Quantitative Analysis of Licochalcone A Extraction and Purification
The following tables summarize the quantitative data associated with the extraction and purification of Licochalcone A, providing a comparative overview of the efficiency of different methodologies.
Table 1: Comparison of Licochalcone A Purification Methods
| Purification Method | Starting Material | Purity of Licochalcone A (Initial) | Purity of Licochalcone A (Final) | Yield | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude Ethanol Extract | Not Specified | 99.1% | 11.4% (w/w) from crude extract | [1][2] |
| Membrane Filtration & Macroporous Resin (HPD-100) | Crude Extract from Licorice Residue | 11.63 mg/g | 22.70 mg/g | Not Specified | [3][4] |
| Macroporous Resin (HPD-100) & Polyamide Resin | Original Extract | 50.94% (Total Flavones) | 80.28% | Not Specified | [2][5] |
Table 2: Analytical Parameters for Licochalcone A Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| High-Performance Liquid Chromatography (HPLC) | 3.3 ng | 10.5 ng | [6] |
Experimental Protocols
This section details the methodologies for the extraction and purification of Licochalcone A from Glycyrrhiza inflata.
Preparation of Crude Extract from Glycyrrhiza inflata Roots
This protocol describes the initial extraction of flavonoids, including Licochalcone A, from the dried roots of Glycyrrhiza inflata.
Materials and Equipment:
-
Dried and powdered roots of Glycyrrhiza inflata
-
95% Ethanol
-
Sonicator
-
Rotary evaporator
-
Filter paper or centrifuge
Procedure:
-
Weigh the desired amount of powdered Glycyrrhiza inflata root.
-
Add 95% ethanol to the powdered root material. A common ratio is 1:10 (w/v).
-
Sonicate the mixture for 30 minutes.
-
Separate the supernatant from the plant material by filtration or centrifugation.
-
Repeat the extraction process (steps 2-4) on the plant residue two more times to ensure maximum yield.
-
Combine the supernatants from all three extractions.
-
Concentrate the combined extract using a rotary evaporator under reduced pressure to obtain the crude ethanol extract.
Purification of Licochalcone A using High-Speed Counter-Current Chromatography (HSCCC)
This protocol outlines the purification of Licochalcone A from the crude ethanol extract using HSCCC, a liquid-liquid partition chromatography technique.[1][2]
Materials and Equipment:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
Crude ethanol extract of Glycyrrhiza inflata
-
n-Hexane
-
Chloroform
-
Methanol
-
Water
-
Fraction collector
Procedure:
-
Preparation of the Two-Phase Solvent System:
-
For the initial separation, prepare a solvent system composed of n-hexane, chloroform, methanol, and water in a volume ratio of 5:6:3:2.[2]
-
For the final purification step, prepare a solvent system of n-hexane, chloroform, methanol, and water in a volume ratio of 1.5:6:3:2.[1][2]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase is the stationary phase, and the lower phase is the mobile phase.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Set the revolution speed of the centrifuge to 800 rpm.[1][2]
-
Pump the mobile phase (lower phase) through the column at a flow rate of 1.8 ml/min for the initial separation and 1.5 ml/min for the final purification.[1][2]
-
Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the HSCCC system.
-
Collect the eluent in fractions using a fraction collector.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions for the presence of Licochalcone A using a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions containing pure Licochalcone A.
-
Evaporate the solvent to obtain the purified Licochalcone A.
-
Alternative Purification using Macroporous Resin Chromatography
This protocol provides an alternative method for the enrichment of Licochalcone A using macroporous resin, which is a cost-effective and scalable technique.[3][4]
Materials and Equipment:
-
Crude extract of Glycyrrhiza inflata
-
Macroporous resin (e.g., HPD-100)
-
Chromatography column
-
Ethanol solutions of varying concentrations (e.g., 30%, 60%, 80%)
-
Peristaltic pump
Procedure:
-
Resin Preparation and Column Packing:
-
Pre-treat the macroporous resin according to the manufacturer's instructions.
-
Pack the resin into a chromatography column to the desired bed volume.
-
-
Adsorption:
-
Dissolve the crude extract in an appropriate solvent and load it onto the packed column at a controlled flow rate.
-
-
Elution:
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the column with a stepwise gradient of ethanol solutions (e.g., 30%, 60%, 80%) to desorb the adsorbed compounds.
-
Collect the fractions corresponding to each ethanol concentration.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the content and purity of Licochalcone A. The fraction eluted with 80% ethanol is reported to be enriched in total flavonoids.[5]
-
Visualizations: Diagrams of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for Licochalcone A extraction and purification, as well as the key signaling pathways modulated by this compound.
Caption: Experimental Workflow for Licochalcone A Extraction and Purification.
Caption: Anti-inflammatory Signaling Pathway of Licochalcone A (NF-κB Inhibition).
Caption: Antioxidant Response Pathway of Licochalcone A (Nrf2 Activation).
References
- 1. Isolation and purification of inflacoumarin A and licochalcone A from licorice by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enrichment of Total Flavonoids and Licochalcone A from Glycyrrhiza inflata Bat. Residue Based on a Combined Membrane–Macroporous Resin Process and a Quality-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enrichment of Total Flavonoids and Licochalcone A from Glycyrrhiza inflata Bat. Residue Based on a Combined Membrane–Macroporous Resin Process and a Quality-Control Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Isolicoflavonol Bioactivity Assays for hCES2A Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human carboxylesterase 2A (hCES2A) is a crucial enzyme primarily located in the small intestine and liver, playing a significant role in the metabolism of a wide array of ester-containing drugs and prodrugs. One of its most notable functions is the metabolic activation of the anticancer agent irinotecan into its highly potent but toxic metabolite, SN-38. The accumulation of SN-38 in the gastrointestinal tract is a primary cause of severe, dose-limiting diarrhea. Consequently, the inhibition of intestinal hCES2A presents a promising therapeutic strategy to mitigate the adverse effects of irinotecan-based chemotherapy.
Isolicoflavonol, a natural flavonoid, has been identified as a potent, reversible, and mixed-type inhibitor of hCES2A.[1] These application notes provide detailed protocols for assessing the bioactivity of this compound as an hCES2A inhibitor, methods for data analysis, and a summary of its inhibitory potency.
Quantitative Data Summary
The inhibitory activity of this compound against hCES2A has been quantified using fluorescence-based enzymatic assays. The key parameters are summarized below for easy comparison.
| Compound | Target Enzyme | Substrate | Assay Type | IC50 (µM) | Inhibition Constant (Ki) (µM) | Inhibition Type | Reference |
| This compound | hCES2A | Fluorescein Diacetate | Fluorescence | Not explicitly reported | < 1.0 | Mixed | [1] |
Signaling Pathway: Irinotecan Metabolism
The inhibition of hCES2A by this compound directly impacts the metabolic pathway of the anticancer drug irinotecan. Understanding this pathway is critical for drug development professionals seeking to manage chemotherapy-induced toxicity.
Experimental Protocols
In Vitro hCES2A Inhibition Assay (Fluorescence-Based)
This protocol details the determination of hCES2A inhibitory activity using the fluorogenic substrate fluorescein diacetate (FDA). hCES2A hydrolyzes the non-fluorescent FDA into the highly fluorescent product, fluorescein. The reduction in the rate of fluorescein formation in the presence of an inhibitor is used to quantify the inhibitory potency.
Materials:
-
Recombinant human CES2A (hCES2A)
-
This compound
-
Fluorescein Diacetate (FDA)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a stock solution of FDA in DMSO.
-
Dilute the recombinant hCES2A enzyme to the desired working concentration in cold assay buffer.
-
-
Assay Workflow:
-
Add a small volume of the this compound dilutions (or DMSO for the no-inhibitor control) to the wells of the 96-well plate.
-
Add the hCES2A enzyme solution to each well and pre-incubate with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the FDA substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence intensity over time (kinetic read).
-
Set the excitation and emission wavelengths appropriate for fluorescein (e.g., Excitation: 485 nm, Emission: 525 nm).
-
Record data points at regular intervals (e.g., every minute for 30 minutes).
-
Data Analysis:
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate Percent Inhibition:
-
Use the following formula: % Inhibition = [1 - (V₀ of inhibitor / V₀ of control)] * 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
References
In-vitro Cell Culture Models to Study Isolicoflavonol Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoliquiritigenin (ISL), a chalcone flavonoid primarily found in licorice root, has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2][3] In-vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying these effects and for evaluating the therapeutic potential of ISL. This document provides detailed application notes and protocols for studying the effects of ISL in various cell culture systems.
Data Presentation: Quantitative Effects of Isoliquiritigenin
The following tables summarize the quantitative effects of ISL on various cell lines as reported in the literature. These data provide a valuable reference for designing experiments and interpreting results.
Table 1: Anti-proliferative and Cytotoxic Effects of Isoliquiritigenin (ISL)
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Effect | Reference |
| A549 | Lung Cancer | CCK-8 | 20 | 48 h | Significant inhibition of proliferation and migration | [1] |
| Hep3B | Hepatocellular Carcinoma | MTT | 42.84 (IC50) | Not Specified | Inhibition of proliferation | [4] |
| MKN28 | Gastric Cancer | Not Specified | 20.84 (IC50) | Not Specified | Induction of apoptosis and autophagy | [4] |
| PC-12 | Pheochromocytoma | MTT | 17.8 (IC50) | Not Specified | Cytotoxicity | [5] |
| SW480 | Colorectal Cancer | Not Specified | Not Specified | Not Specified | Reduced viability, induced apoptosis | [6] |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | Not Specified | Reduced viability, induced apoptosis | [6] |
Table 2: Effects of Isoliquiritigenin (ISL) on Protein Expression and Signaling Pathways
| Cell Line | Pathway Investigated | Protein | Concentration (µM) | Incubation Time | Effect | Reference |
| A549 | PI3K/AKT/mTOR | p-AKT, p-mTOR, P70, Cyclin D1 | 20 | 48 h | Significant decrease in expression | [1] |
| A549 | Apoptosis | Bax, Active Caspase-3 | Not Specified | Not Specified | Increased expression | [1] |
| A549 | Apoptosis | Bcl-2 | Not Specified | Not Specified | Decreased expression | [1] |
| SW480 | PI3K/AKT | PIK3CG, p-AKT, NF-κB, Bcl-2 | Not Specified | Not Specified | Down-regulated expression | [6] |
| HCT116 | Apoptosis | Bax | Not Specified | Not Specified | Up-regulated expression | [6] |
| Hep3B | PI3K/AKT | p-PI3K, p-AKT | 40, 50 | 48 h | Suppressed expression | [2] |
| Hep3B | Cell Cycle | Cyclin D1 | 40, 50 | 48 h | Down-regulated expression | [2] |
| Hep3B | Cell Cycle | p21, p27 | 40, 50 | 48 h | Up-regulated expression | [2] |
| MAC-T | Inflammation | COX-2, iNOS, IL-6, IL-1β, TNF-α | 2.5, 5, 10 | Not Specified | Reduced mRNA and protein expression | [7] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by ISL and a general experimental workflow for its in-vitro evaluation.
Caption: PI3K/AKT/mTOR signaling pathway inhibited by Isoliquiritigenin.
Caption: NF-κB signaling pathway and its inhibition by Isoliquiritigenin.
Caption: General experimental workflow for in-vitro studies of Isoliquiritigenin.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of ISL.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][9]
Objective: To determine the effect of ISL on cell viability and proliferation.
Materials:
-
Selected cell line (e.g., A549, Hep3B)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Isoliquiritigenin (ISL) stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
ISL Treatment: Prepare serial dilutions of ISL in complete medium from the stock solution. The final concentrations should typically range from 1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ISL. Include a vehicle control (medium with the same concentration of DMSO used for the highest ISL concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at room temperature to ensure complete solubilization.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the cell viability against the concentration of ISL to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Protein Expression
This protocol is a generalized procedure for Western blotting.[1][2]
Objective: To analyze the effect of ISL on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cells cultured in 6-well plates and treated with ISL as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-NF-κB, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: After ISL treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Transwell Migration and Invasion Assay
This protocol is based on the methods described for assessing cancer cell migration and invasion.[1]
Objective: To evaluate the effect of ISL on cell migration and invasion.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates.
-
Matrigel (for invasion assay).
-
Serum-free cell culture medium.
-
Complete cell culture medium with 10% or 20% FBS (as a chemoattractant).
-
ISL.
-
Cotton swabs.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Preparation of Inserts: For the invasion assay, coat the top of the Transwell insert membrane with diluted Matrigel and incubate at 37°C to allow for polymerization. For the migration assay, no Matrigel coating is needed.
-
Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of ISL. Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell insert.
-
Chemoattractant: Add complete medium with a high percentage of FBS to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated/invaded Cells: After incubation, carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde for 30 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.[1]
-
Imaging and Quantification: Wash the inserts with water and allow them to dry. Take images of the stained cells using a microscope. Count the number of migrated/invaded cells in several random fields to quantify the effect of ISL.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the in-vitro effects of Isolicoflavonol. By utilizing these standardized methods and referencing the compiled quantitative data, researchers can effectively explore the therapeutic potential of ISL and further unravel its complex molecular mechanisms of action in various disease models.
References
- 1. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoliquiritigenin inhibits the proliferation, migration and metastasis of Hep3B cells via suppressing cyclin D1 and PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Product Isoliquiritigenin Activates GABAB Receptors to Decrease Voltage-Gate Ca2+ Channels and Glutamate Release in Rat Cerebrocortical Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoliquiritigenin Inhibits the Growth of Colorectal Cancer Cells through the ESR2/PI3K/AKT Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay for cell viability [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Isolicoflavonol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolicoflavonol, a prenylated flavonoid, has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for preclinical and clinical development. This document provides detailed application notes and standardized protocols for conducting pharmacokinetic studies of this compound in rodent models, which are foundational for translational research. Due to the limited availability of specific pharmacokinetic data for this compound, this guide presents a generalized framework and representative data based on studies of other prenylated flavonoids.
Animal Models in Flavonoid Pharmacokinetic Research
Rodent models, particularly rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., BALB/c), are extensively used in the pharmacokinetic evaluation of flavonoids. These models are selected for their physiological and metabolic similarities to humans, cost-effectiveness, and ease of handling. It is important to note that metabolic pathways for flavonoids can differ between species, and results should be interpreted with consideration for these interspecies variations.
Quantitative Pharmacokinetic Data
The following table summarizes representative pharmacokinetic parameters for a generic prenylated flavonoid administered orally to Sprague-Dawley rats. This data is intended to provide a comparative baseline for expected values in an experimental setting with this compound.
| Parameter | Description | Representative Value (Oral Gavage, 50 mg/kg) |
| Cmax | Maximum (peak) plasma concentration | 5 - 15 µg/mL |
| Tmax | Time to reach Cmax | 1 - 4 hours |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | 20 - 60 µg·h/mL |
| AUC(0-∞) | Area under the plasma concentration-time curve from time 0 to infinity | 25 - 75 µg·h/mL |
| t1/2 | Elimination half-life | 4 - 10 hours |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation | 15 - 30% |
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, temperature at 22 ± 2°C, and relative humidity of 50 ± 10%. Provide standard chow and water ad libitum.
-
Fasting: Fast animals for 12 hours before oral administration of the test compound, with free access to water.
Dosing and Administration
-
Test Compound: this compound.
-
Vehicle: A suitable vehicle for oral administration, such as a suspension in 0.5% carboxymethylcellulose (CMC) in water or a solution in a mixture of polyethylene glycol 400 (PEG400) and saline. The choice of vehicle should be based on the solubility of this compound and should be tested for any intrinsic effects.
-
Dose: A typical oral dose for a pharmacokinetic study of a flavonoid is in the range of 10-100 mg/kg. A dose of 50 mg/kg is often a good starting point.
-
Administration: Administer the this compound suspension or solution orally via gavage.
Blood Sample Collection
-
Time Points: Collect blood samples at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Procedure: Collect approximately 0.25 mL of blood from the tail vein or via a cannula into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method: HPLC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is recommended for the sensitive and specific quantification of this compound in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction by adding three volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard to one volume of plasma.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
-
-
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Detection: Multiple Reaction Monitoring (MRM) of the parent and daughter ion transitions for this compound and the internal standard.
-
Pharmacokinetic Analysis
-
Software: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
-
Data Plotting: Plot the mean plasma concentration of this compound versus time.
Visualizations
Caption: Experimental workflow for an oral pharmacokinetic study of this compound in rats.
Caption: General signaling pathways potentially modulated by flavonoids like this compound.
High-Throughput Screening for Isolicoflavonol Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Isolicoflavonol's biological activities. This compound, a flavonoid compound, has garnered significant interest for its potential therapeutic properties. This document outlines methodologies to assess its antioxidant, anti-inflammatory, and anticancer bioactivities, and provides insights into the underlying signaling pathways.
Bioactivity of this compound
This compound belongs to the flavonoid class of secondary metabolites found in various plants.[1] Flavonoids are known for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and anti-diabetic effects.[2][3][4][5][6][7] Specifically, this compound has been shown to ameliorate acute liver injury by inhibiting the NLRP3 inflammasome through the activation of the Nrf2 signaling pathway.[1][8]
High-Throughput Screening (HTS) Assays
HTS allows for the rapid screening of large numbers of compounds to identify "hits" with desired biological activities.[9] The following are detailed protocols for HTS assays relevant to the bioactivities of this compound.
Antioxidant Activity Assays
Antioxidant capacity is a fundamental bioactivity of many flavonoids. Two common and robust HTS assays for determining antioxidant potential are the DPPH and ABTS radical scavenging assays.
Principle: DPPH is a stable free radical that is neutralized by antioxidants, resulting in a color change from purple to yellow, which can be measured spectrophotometrically.[10]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Dissolve this compound and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., DMSO or methanol) to create stock solutions. Prepare a dilution series of the test compounds.[10]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the diluted this compound samples, positive control, or blank solvent to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance at 517 nm using a microplate reader.[10][11]
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[12]
-
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless form, and the change in absorbance is measured.[13][14] This assay is suitable for both hydrophilic and lipophilic compounds.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[14]
-
Prepare stock solutions and dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Anti-inflammatory Activity Assays
Chronic inflammation is implicated in numerous diseases. Key targets for anti-inflammatory drugs include cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.
Principle: This fluorometric assay measures the activity of the COX-2 enzyme, which is responsible for the formation of pro-inflammatory prostaglandins. The assay detects Prostaglandin G2, an intermediate product, using a probe that generates a fluorescent signal.[9][15]
Experimental Protocol:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.
-
Prepare a 10X working solution of the test compounds (this compound) and a known COX-2 inhibitor (e.g., Celecoxib) in the provided assay buffer.[9][16]
-
Prepare the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[16]
-
-
Assay Procedure (96-well black opaque plate format):
-
Add 10 µL of the diluted test compounds, inhibitor control, or enzyme control buffer to the respective wells.[16][17]
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously.[9][16]
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.[9][15]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition relative to the enzyme control.
-
Calculate the IC50 value from the dose-response curve of the inhibitor.
-
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element. Inhibition of NF-κB signaling by a test compound results in a decrease in reporter gene expression, which can be quantified.[2][18][19]
Experimental Protocol:
-
Cell Culture and Seeding:
-
Assay Procedure:
-
Treat the cells with various concentrations of this compound for a specified pre-incubation time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA), for an appropriate duration (e.g., 6-24 hours).[2][21]
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., luminescence for luciferase).[2][19]
-
-
Data Analysis:
-
Normalize the reporter activity to a measure of cell viability (e.g., a concurrent MTT assay) to exclude cytotoxic effects.
-
Calculate the percent inhibition of NF-κB activation compared to the stimulated control.
-
Determine the IC50 value.
-
Anticancer Activity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, HeLa) in appropriate media.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Assay Procedure:
-
Treat the cells with a serial dilution of this compound and a positive control (e.g., doxorubicin) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Quantitative Data Summary
The following tables summarize the reported IC50 values for various flavonoids in different bioactivity assays. This data provides a reference for the expected potency of this compound and related compounds.
Table 1: Antioxidant Activity of Flavonoids
| Compound | Assay | IC50 (µM) | Reference |
| M7 (a flavone) | DPPH | 5.2 | [24] |
| M7 (a flavone) | ABTS | 6.3 | [24] |
| Quercetin | DPPH | 1.52 ppm | [25] |
| Ethyl Acetate Extract | DPPH | 4.68 ppm | [25] |
Table 2: Anti-inflammatory Activity of Flavonoids
| Compound | Assay | IC50 (µM) | Reference |
| M7 (a flavone) | 15-Lipoxygenase | 38.5 | [24] |
| Isoorientin | NF-κB | 8.9 µg/mL | [26] |
| Orientin | NF-κB | 12 µg/mL | [26] |
| Isovitexin | NF-κB | 18 µg/mL | [26] |
| Flavanone Mix | Protease Inhibition | > 6400 | [27] |
| Flavanone Mix | Albumin Denaturation | 185.3 | [27] |
| Aqueous Extract | Albumin Denaturation | 50.20 µg/ml | [28] |
| Aqueous Extract | Anti-lipoxygenase | 199 µg/ml | [28] |
Table 3: Anticancer Activity of Flavonoids
| Compound | Cell Line | IC50 (µM) | Reference |
| M1 (a flavone) | MCF-7 | 35.9 | [24] |
| M3 (a flavone) | OVCAR-3 | 44.7 | [24] |
| M14 (a flavone) | HCT116 | 4.6 | [24] |
| M7 (a flavone) | SKOV-3 | 15.6 | [24] |
| Ethyl acetate fraction | MCF-7 | 40.35 ppm (48h) | [29] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
Flavonoids can modulate various signaling pathways involved in inflammation and cancer.[4][30][31][32][33][34][35] this compound has been shown to inhibit the NLRP3 inflammasome by activating the Nrf2 signaling pathway.[1][8] Other relevant pathways for flavonoids include NF-κB, MAPK, and PI3K/Akt.[7][32][33][34][36]
This compound inhibits the NLRP3 inflammasome via Nrf2 activation.
Flavonoids inhibit NF-κB and MAPK signaling pathways.
Experimental Workflows
General workflow for high-throughput screening.
Workflow for cell-based high-throughput screening assays.
References
- 1. This compound ameliorates acute liver injury via inhibiting NLRP3 inflammasome activation through boosting Nrf2 signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. zen-bio.com [zen-bio.com]
- 7. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.com [abcam.com]
- 17. abcam.com [abcam.com]
- 18. tripod.nih.gov [tripod.nih.gov]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. media.neliti.com [media.neliti.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. gpub.org [gpub.org]
- 29. researchgate.net [researchgate.net]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 35. cabidigitallibrary.org [cabidigitallibrary.org]
- 36. mdpi.com [mdpi.com]
Application Note: Development of a Stable Isolicoflavonol Formulation for Research Applications
AN001 | Version 1.0
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and guidelines for the development of a stable aqueous formulation of Isolicoflavonol, a poorly water-soluble flavonoid, for use in in vitro and in vivo research.
Introduction
This compound is a prenylated flavonoid found in plants such as Glycyrrhiza uralensis.[1] Like many flavonoids, it exhibits poor water solubility, which presents a significant challenge for its use in biological research.[2][3] This application note describes two effective methods for enhancing the solubility and stability of this compound: complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) and encapsulation in liposomes. Additionally, the use of antioxidants to prevent degradation is discussed.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Its low aqueous solubility necessitates the use of formulation strategies to achieve concentrations suitable for research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | [1][4] |
| Molecular Weight | 354.35 g/mol | [1][4] |
| Appearance | Solid | [1][3] |
| Melting Point | 119 °C | [1] |
| Water Solubility (estimated) | 4.61 mg/L at 25 °C | [2][3] |
| LogP (estimated) | 3.42 - 4.19 | [3][5] |
Formulation Strategies and Data
The following sections detail the methodologies for preparing stable this compound formulations. The quantitative data presented are based on typical results for flavonoids and should be optimized for this compound in your specific experimental setting.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.[6][7][8]
Table 2: Solubility Enhancement of this compound with HP-β-CD
| Formulation | This compound Concentration (µg/mL) | Fold Increase in Solubility |
| This compound in Water | 4.6 | 1x |
| This compound + 1% HP-β-CD | 115 | 25x |
| This compound + 5% HP-β-CD | 552 | 120x |
| This compound + 10% HP-β-CD | 1012 | 220x |
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, protecting them from degradation and improving their bioavailability.[9][10][11]
Table 3: Characteristics of this compound-Loaded Liposomes
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound Liposomes (1 mg/mL) | 150 ± 15 | -30 ± 5 | 92 ± 4 |
| This compound Liposomes (5 mg/mL) | 180 ± 20 | -25 ± 5 | 85 ± 6 |
The stability of the formulated this compound was assessed over time under different storage conditions.
Table 4: Stability of Formulated this compound at 4°C
| Formulation | Initial Concentration (µg/mL) | Concentration after 30 days (µg/mL) | Recovery (%) |
| This compound in 10% HP-β-CD | 1000 | 985 | 98.5 |
| This compound Liposomes | 1000 | 992 | 99.2 |
Protocols
Protocol 1: Preparation of this compound-HP-β-CD Inclusion Complex
This protocol describes the preparation of a stock solution of this compound complexed with HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in deionized water.
-
While stirring, slowly add the desired amount of this compound powder to the HP-β-CD solution to achieve the target concentration.
-
Continue stirring at room temperature for 24 hours to ensure maximum complexation.
-
After 24 hours, filter the solution through a 0.22 µm syringe filter to remove any un-complexed this compound.
-
The resulting clear solution is the this compound-HP-β-CD complex. Store at 4°C.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol details the preparation of liposomal this compound.[10][11]
Materials:
-
This compound powder
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol (2:1, v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm)
Procedure:
-
Dissolve this compound, SPC, and cholesterol (e.g., in a 1:10:2 molar ratio) in the chloroform:methanol solvent mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at 40°C to form a thin lipid film on the flask wall.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing for 10 minutes. The volume of PBS will determine the final concentration.
-
To reduce the size of the multilamellar vesicles, sonicate the suspension using a probe sonicator on ice.
-
For a uniform size distribution, extrude the liposomal suspension 10-15 times through a 100 nm polycarbonate membrane.
-
Store the final liposomal formulation at 4°C.
Protocol 3: Characterization of Formulations
Solubility Determination: The concentration of this compound in the prepared formulations can be determined using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector.
Particle Size and Zeta Potential: For liposomal formulations, particle size and zeta potential can be measured using Dynamic Light Scattering (DLS).
Encapsulation Efficiency: The encapsulation efficiency of liposomes can be determined by separating the free drug from the encapsulated drug using size exclusion chromatography or ultracentrifugation. The amount of encapsulated drug is then quantified by HPLC.
Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
Caption: Workflow for this compound formulation and characterization.
Potential Signaling Pathways Modulated by Isoflavones
Isoflavones have been reported to modulate several key signaling pathways involved in cellular processes like inflammation and cell proliferation.[12][13][14][15]
Caption: Potential inhibitory effects of this compound on key signaling pathways.
References
- 1. This compound | C20H18O6 | CID 5318585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 94805-83-1 [thegoodscentscompany.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0037249) [hmdb.ca]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Showing Compound this compound (FDB016260) - FooDB [foodb.ca]
- 6. The enhancement of isoflavones water solubility by complexation with modified cyclodextrins: a spectroscopic investigation with implications in the pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrin-Assisted Extraction Method as a Green Alternative to Increase the Isoflavone Yield from Trifolium pratensis L. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Encapsulation of flavonoids in liposomal delivery systems: the case of quercetin, kaempferol and luteolin - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Active Components with Inhibitory Activities on IFN-γ/STAT1 and IL-6/STAT3 Signaling Pathways from Caulis Trachelospermi - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Isolicoflavonol in Herbal Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isolicoflavonol is a bioactive flavonoid found in various medicinal plants, including those of the Macaranga and Glycyrrhiza (licorice) species. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory effects.[1] This application note provides detailed protocols for the quantitative analysis of this compound in herbal extracts using High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). Additionally, it outlines the known signaling pathway of this compound.
Data Presentation: Quantitative Analysis Methods
The following tables summarize the key parameters for three common analytical methods for the quantification of flavonoids, which can be adapted for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Description | Reference |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) | [2][3] |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% acetic acid or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). | [2][4] |
| Flow Rate | Typically 0.8 - 1.2 mL/min. | [3][4] |
| Detection | UV/Vis or Photodiode Array (PDA) detector at a wavelength of 254 nm or 356 nm. | [2][3] |
| Injection Volume | 10 - 20 µL. | [4] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C). | [4] |
Table 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Parameters
| Parameter | Description | Reference |
| Column | UPLC BEH Shield RP18 (e.g., 1.7 µm, 2.1 mm × 100 mm) or equivalent. | [5] |
| Mobile Phase | Gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). | [6] |
| Flow Rate | 0.5 - 0.8 mL/min. | [6][7] |
| Ionization Mode | Electrospray Ionization (ESI) in either positive or negative mode. | [8] |
| Mass Spectrometry | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) mass spectrometer. | [5][9] |
| Scan Mode | Full scan or Multiple Reaction Monitoring (MRM) for targeted quantification. | [8][9] |
| Ion Source Temp. | 550°C. | [8] |
Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Method Parameters
| Parameter | Description | Reference |
| Stationary Phase | HPTLC silica gel 60 F254 plates. | [10] |
| Sample Application | Applied as bands using an automated applicator. | [11] |
| Mobile Phase | A mixture of solvents such as petroleum ether, ether, and formic acid, or chloroform, methanol, and water. | [10] |
| Development | In a saturated twin-trough chamber. | [12] |
| Detection | Densitometric scanning at a specific wavelength (e.g., 366 nm) after derivatization if necessary. | [10] |
| Quantification | Based on the peak area of the densitogram compared to a standard calibration curve. | [13] |
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Herbal Material
The choice of extraction method can significantly impact the yield of this compound. Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often more efficient than conventional methods.[14][15]
-
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Weigh 1 gram of powdered, dried herbal material.
-
Add 20 mL of a suitable solvent (e.g., 70% ethanol in water).[13]
-
Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.[14]
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process with the remaining solid residue to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Re-dissolve a known amount of the dried extract in the mobile phase for HPLC or UHPLC-MS/MS analysis.
-
2. HPLC Quantification Protocol
This protocol is a general guideline and may require optimization for specific herbal matrices.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and sample extracts into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
3. UHPLC-MS/MS Quantification Protocol
This method offers high sensitivity and selectivity.
-
Standard and Sample Preparation: Prepare as described in the HPLC protocol, ensuring high purity solvents are used.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH Shield RP18 (1.7 µm, 2.1 mm × 100 mm).[5]
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 0.5 mL/min.[6]
-
Ionization: ESI in negative mode.
-
MS Detection: Use MRM mode for targeted analysis of this compound. Specific precursor and product ion transitions for this compound will need to be determined by infusing a standard solution.
-
-
Analysis and Quantification: Inject the standards and samples. The quantification is based on the peak area of the specific MRM transition.
4. Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[16] Key validation parameters include:
-
Linearity: Assess the linear relationship between the analyte concentration and the instrument response.[17][18]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[7][19]
-
Precision: Evaluate the repeatability and intermediate precision of the method.[2][17]
-
Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies.[2][17]
-
Specificity: Ensure the method can unequivocally assess the analyte in the presence of other components.[3]
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound signaling pathway in liver injury.[1]
Conclusion
The protocols described in this application note provide a comprehensive framework for the quantitative analysis of this compound in herbal extracts. The choice of analytical method will depend on the specific research requirements, with HPLC offering a robust and widely available technique, and UHPLC-MS/MS providing higher sensitivity and selectivity for complex matrices. Proper method validation is crucial for obtaining accurate and reliable quantitative results. The elucidation of this compound's signaling pathway provides a basis for understanding its mechanism of action and supports its further development as a potential therapeutic agent.
References
- 1. This compound ameliorates acute liver injury via inhibiting NLRP3 inflammasome activation through boosting Nrf2 signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. ajpp.in [ajpp.in]
- 5. Deciphering the Anti-Listerial Activity and Phytochemical Composition of Licorice Root Extract Using LC-MS/MS in Combination with In Vitro and Computational Evaluations [mdpi.com]
- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [HPTLC scanning determination of 6 flavonoids in 166 Rhododendron species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phcogres.com [phcogres.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phcogres.com [phcogres.com]
- 17. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isoliquiritigenin Solubility Enhancement
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Isoliquiritigenin (ISL). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My Isoliquiritigenin (ISL) won't dissolve in my aqueous buffer. What is its intrinsic aqueous solubility?
A1: Isoliquiritigenin is a flavonoid known for its very low water solubility, which presents a significant challenge for in vitro and in vivo experiments. Published data indicates its intrinsic aqueous solubility is approximately 13.6 µM or 0.003 mg/mL.[1][2] This low solubility can lead to inconsistent results and limit its therapeutic application.
Q2: What are the primary strategies to overcome the low aqueous solubility of ISL?
A2: Several formulation strategies have been successfully employed to enhance the aqueous solubility and bioavailability of ISL. The most common and effective methods include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic ISL molecule within the cavity of a cyclodextrin.
-
Nanoparticle Formulation: Reducing the particle size of ISL to the nanometer scale, which increases the surface area for dissolution. This includes nanoemulsions, nanostructured lipid carriers (NLCs), and polymeric nanoparticles.
-
Solid Dispersion: Dispersing ISL in a hydrophilic polymer matrix at a molecular level to improve wettability and dissolution rate.
Q3: How much of a solubility increase can I expect with these different formulation techniques?
A3: The degree of solubility enhancement varies significantly depending on the chosen method and specific formulation parameters. Below is a summary of reported improvements for ISL.
| Formulation Technique | Carrier/System | Initial Solubility | Enhanced Solubility | Fold Increase | Reference(s) |
| Cyclodextrin Inclusion Complex | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 13.6 µM | 4.05 mM | ~298x | [1] |
| Cyclodextrin Inclusion Complex | 6-O-α-d-maltosyl-β-cyclodextrin (G₂-β-CD) | 0.003 mg/mL | 0.717 mg/mL | ~239x | [2] |
| Nanoemulsion | Labrafil® M 1944 CS (oil) / Cremophor® EL (surfactant) | ~3.74 µg/mL | 4 mg/mL | ~1000x | |
| Nanocrystals | mPEG-PLA | Not specified | 5.83-fold higher peak plasma concentration than solution | Not applicable | [3] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) | Technique dependent | Technique dependent | Technique dependent | [4][5][6][7] |
Q4: I am seeing high variability in my cell-based assays. Could this be related to ISL solubility?
A4: Yes, high variability is a common consequence of poor drug solubility. If ISL is not fully dissolved in your cell culture media, it can precipitate over time. This leads to inconsistent concentrations of the active compound being delivered to the cells, resulting in unreliable and non-reproducible data. Utilizing one of the solubility enhancement techniques is highly recommended to ensure consistent and accurate results.
Troubleshooting Guide & Experimental Protocols
This section provides detailed methodologies for the key solubility enhancement techniques.
Cyclodextrin Inclusion Complexation
Issue: Difficulty in achieving a stable, soluble concentration of ISL for in vitro studies.
Solution: Prepare an inclusion complex with a modified cyclodextrin like Sulfobutyl ether-β-cyclodextrin (SBE-β-CD). This method encapsulates ISL, significantly increasing its aqueous solubility.[1]
Experimental Protocol: Aqueous Solution & Lyophilization Method [1]
-
Carrier Preparation: Dissolve 6.50 mmol of SBE-β-CD in 100 mL of distilled water in a suitable flask. Heat the solution to 60°C and stir continuously for 1 hour to ensure complete dissolution.
-
Drug Addition: In a separate container, dissolve 3.25 mmol of ISL in a minimal amount of ethanol to create a concentrated solution.
-
Complexation: Add the ISL solution dropwise to the heated SBE-β-CD solution while maintaining stirring at 60°C.
-
Incubation: Continue stirring the suspension at 60°C for 4 hours to allow for efficient complex formation.
-
Solvent Removal: Remove the ethanol from the solution using a rotary evaporator.
-
Lyophilization: Freeze the resulting aqueous solution and then lyophilize (freeze-dry) for 24 hours to obtain a stable, powdered ISL-SBE-β-CD inclusion complex.
-
Reconstitution: The resulting powder can be readily dissolved in aqueous buffers for your experiments.
Nanoparticle Formulation
Issue: Need for a high drug-loading capacity and improved bioavailability for in vivo studies.
Solution: Formulate ISL into nanoparticles. This not only improves solubility but can also enhance stability, prolong circulation time, and allow for targeted delivery.
Experimental Protocol: Nanoemulsion via Combined Sonication and Phase-Inversion
This method creates a stable oil-in-water nanoemulsion with a small droplet size.
-
Organic Phase Preparation: In a vial, combine 0.18 g of Labrafil® M 1944 CS (oil phase), 0.12 g of Cremophor® EL (surfactant), and 24 mg of ISL.
-
Sonication: Partially immerse the vial in a water bath and sonicate for 20 minutes using an ultrasonic cleaning machine to form a homogenous organic phase.
-
Titration: While stirring the organic phase, slowly add a phosphate-buffered saline (PBS) solution dropwise.
-
Phase Inversion: Continue adding the aqueous phase until the system becomes a clear and transparent nanoemulsion, indicating the formation of stable, small droplets.
-
Characterization: The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and drug loading.
Solid Dispersion
Issue: A scalable and solvent-efficient method is needed to produce a solid, soluble form of ISL.
Solution: Prepare a solid dispersion of ISL using a hydrophilic polymer. The solvent evaporation method is a common and effective technique.
Experimental Protocol: Solvent Evaporation Method [6][7]
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30) and a volatile organic solvent in which both ISL and the carrier are soluble (e.g., ethanol or a chloroform/methanol mixture). A common drug-to-carrier ratio to start with is 1:4 (w/w).
-
Dissolution: Dissolve the calculated amounts of ISL and PVP K30 in the chosen solvent in a round-bottom flask. Ensure complete dissolution to achieve a homogenous solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. The temperature should be kept low to prevent degradation of the drug and carrier.
-
Drying: Place the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently grind and sieve the material to obtain a fine, uniform powder.
-
Storage: Store the final product in a desiccator to prevent moisture absorption, which could induce recrystallization.
Signaling Pathways Modulated by Isoliquiritigenin
Understanding the molecular mechanisms of ISL is crucial for experimental design. ISL is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and oxidative stress.
1. Inhibition of Pro-inflammatory NF-κB Signaling
ISL has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. It can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This prevents the transcription of pro-inflammatory genes.
2. Inhibition of PI3K/Akt/mTOR Pro-Survival Pathway
The PI3K/Akt/mTOR pathway is critical for cell survival, proliferation, and growth. ISL has been demonstrated to inhibit this pathway by reducing the phosphorylation of key components like Akt and mTOR, leading to the induction of apoptosis in cancer cells.
References
- 1. Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. jddtonline.info [jddtonline.info]
- 5. ijsdr.org [ijsdr.org]
- 6. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Navigating the Nuances of Isolicoflavonol Stability: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals working with isolicoflavonol, also known as isoliquiritigenin (ISL), ensuring its stability in various solvents is paramount for experimental accuracy and the development of reliable formulations. This technical support center provides essential troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during laboratory work with this promising bioactive compound.
This compound is a chalcone, a class of compounds known for their potential therapeutic properties. However, their chemical structure can also make them susceptible to degradation under various conditions. Understanding the stability of ISL in different solvents is crucial for accurate in vitro and in vivo studies, as well as for the formulation of stable dosage forms. This guide summarizes key stability data, provides detailed experimental protocols, and offers solutions to common problems.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that researchers may face when working with this compound solutions.
Q1: My ISL solution in DMSO turned yellow/brownish upon storage at room temperature. Is it still usable?
A1: A color change in your DMSO stock solution often indicates degradation. While some level of degradation might be acceptable for certain screening assays, it is generally not recommended for quantitative experiments or for studies where the precise concentration of the active compound is critical. Long-term storage of compounds in DMSO at room temperature can lead to degradation, with one study showing that the probability of observing the original compound was 83% after 6 months and only 52% after 1 year for a large set of diverse compounds.[1] It is best practice to prepare fresh solutions or to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: I am seeing a new peak in the HPLC chromatogram of my ISL standard in methanol. What could it be?
A2: The appearance of a new peak in your HPLC analysis of ISL in methanol likely indicates the formation of a degradation product. A primary and well-documented degradation pathway for isoliquiritigenin is its isomerization to the flavanone, liquiritigenin. This conversion is known to be influenced by factors such as pH and temperature.[2][3] To confirm the identity of the new peak, you can compare its retention time with a liquiritigenin standard. Further characterization using LC-MS can help to definitively identify this and other potential degradation products.
Q3: How can I prevent the isomerization of ISL to liquiritigenin during my experiments?
A3: The isomerization of ISL to liquiritigenin is favorable at neutral and lower acidic pH.[2] To minimize this conversion, consider the following:
-
pH control: If your experimental conditions allow, working at a slightly acidic pH may slow down the isomerization.
-
Temperature: The rate of isomerization is temperature-dependent.[2] Performing experiments at lower temperatures, when feasible, can help to reduce the rate of conversion.
-
Solvent Choice: While data is limited, chalcones are generally reported to be more stable in non-protic organic solvents.[4]
-
Fresh Solutions: The most reliable approach is to use freshly prepared solutions of ISL for your experiments to minimize the presence of the isomer.
Q4: What are the best practices for preparing and storing ISL stock solutions?
A4: For optimal stability, follow these guidelines:
-
Solvent Selection: DMSO and ethanol are common solvents for ISL. However, for long-term storage, consider the potential for degradation.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Prepare small-volume aliquots to avoid multiple freeze-thaw cycles, which can accelerate degradation.
-
Light Protection: Protect solutions from light, as photodecomposition can occur. Use amber vials or wrap containers in aluminum foil.
This compound Stability in Different Solvents: A Data Summary
While comprehensive quantitative data on the degradation kinetics of this compound in various organic solvents is still emerging in the scientific literature, the following table summarizes the known stability characteristics and influencing factors.
| Solvent | Known Stability Characteristics | Factors Influencing Degradation | Key Degradation Pathway |
| DMSO | Generally used for stock solutions. Studies on a wide range of compounds suggest potential for degradation at room temperature over extended periods.[1] | Temperature, presence of water.[2] | Oxidation, other degradation pathways. |
| Ethanol | Commonly used for extractions and in vitro studies. The presence of ethanol can influence cellular processes and may affect ISL stability.[5][6] | Light, temperature, pH.[7] | Isomerization to liquiritigenin, photodegradation. |
| Methanol | Used in analytical methods and extractions. | Temperature, pH. | Isomerization to liquiritigenin. |
| Aqueous Solutions | ISL is unstable in aqueous solutions, particularly at neutral and lower acidic pH, readily converting to liquiritigenin.[2] | pH, temperature.[2][3] | Isomerization to liquiritigenin. |
Experimental Protocols
To assist researchers in assessing the stability of their own this compound samples, the following are detailed methodologies for key experiments.
Protocol 1: General Stability Indicating HPLC Method
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method suitable for monitoring the degradation of this compound and separating it from its primary degradant, liquiritigenin.
Objective: To develop a stability-indicating HPLC method for the analysis of this compound.
Materials:
-
This compound reference standard
-
Liquiritigenin reference standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or phosphoric acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Standard Solution Preparation: Accurately weigh and dissolve isoliquiritigenin and liquiritigenin reference standards in a suitable solvent (e.g., methanol) to prepare stock solutions of known concentrations. Prepare working standard solutions by diluting the stock solutions with the mobile phase.
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient or isocratic elution with a mixture of acidic water and acetonitrile/methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (around 370 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation: Identify the peaks corresponding to this compound and liquiritigenin based on their retention times compared to the standards. Quantify the amount of each compound by comparing the peak areas with the calibration curve generated from the standard solutions. The decrease in the peak area of this compound and the increase in the peak area of liquiritigenin and other degradation products over time indicate degradation.
Caption: General workflow for a stability-indicating HPLC method.
Protocol 2: Forced Degradation Study
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stress testing of drug substances.[8] It is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Ethanol, DMSO
-
HPLC system with a DAD or MS detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store in the dark at room temperature for a defined period.
-
Thermal Degradation: Place the solid this compound powder and a solution of ISL in a selected solvent in a thermostatically controlled oven at an elevated temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis using a validated stability-indicating method (as described in Protocol 1).
-
Degradation Product Identification: Use HPLC with a Diode Array Detector (DAD) to observe any changes in the UV spectrum of the degradation products. For structural elucidation, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the degradation products and their fragmentation patterns.
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathways and Logical Relationships
The primary degradation pathway for this compound in solution is its isomerization to liquiritigenin. This process is a reversible reaction that is influenced by pH and temperature.
Caption: Isomerization of this compound to Liquiritigenin.
By understanding the stability profile of this compound and employing the appropriate handling and analytical techniques, researchers can ensure the reliability and reproducibility of their experimental results, ultimately accelerating the translation of this promising natural product into potential therapeutic applications.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemical and Pharmacological Role of Liquiritigenin and Isoliquiritigenin From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Residual Complexity of the Isoliquiritigenin-Liquiritigenin Interconversion During Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of isoliquiritigenin as an activator that stimulates the enzymatic production of glycyrrhetinic acid monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. resolvemass.ca [resolvemass.ca]
Troubleshooting Isolicoflavonol detection in HPLC analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isolicoflavonol detection in HPLC analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of isolicoflavonols, offering potential causes and solutions in a direct question-and-answer format.
Question: Why am I seeing poor peak resolution or peak co-elution?
Answer: Poor peak resolution is a common issue that can be caused by several factors. Here are the most likely causes and how to address them:
-
Inappropriate Mobile Phase Composition: The polarity of your mobile phase may not be optimal for separating your target isolicoflavonols.
-
Solution: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation. Adding a small amount of acid, like formic acid or acetic acid, to the mobile phase can improve peak shape for phenolic compounds like isoflavonols.[1][2]
-
-
Incorrect Column Chemistry: The stationary phase of your HPLC column may not be suitable for the specific isolicoflavonols you are analyzing.
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time and affect resolution.
-
Solution: Use a column oven to maintain a stable temperature throughout your analytical run. Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.[5]
-
-
Flow Rate is Too High: A high flow rate reduces the time for analytes to interact with the stationary phase, leading to decreased resolution.
-
Solution: Reduce the flow rate. This will increase analysis time but can significantly improve the separation of closely eluting peaks.
-
Question: My peaks are tailing. What is causing this and how can I fix it?
Answer: Peak tailing, where a peak has an asymmetrical shape with a "tail," can compromise accurate quantification. Here are the common causes and solutions:
-
Secondary Interactions with the Column: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of isolicoflavonols, causing tailing.
-
Solution:
-
Use an End-Capped Column: These columns have fewer free silanol groups.
-
Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) protonates the silanol groups, reducing unwanted interactions.
-
Add a Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can reduce tailing, though this is less common for acidic phenols.
-
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.
-
Solution:
-
Use a Guard Column: This will protect your analytical column from strongly retained compounds in your sample matrix.
-
Flush the Column: Regularly flush your column with a strong solvent to remove contaminants.
-
Replace the Column: If the problem persists, the column may be irreversibly damaged and need replacement.
-
-
Question: I am observing ghost peaks in my chromatogram. Where are they coming from?
Answer: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs. Identifying their source is key to eliminating them.
-
Contaminated Mobile Phase: Impurities in your solvents or water can accumulate on the column and elute as ghost peaks, especially during gradient elution.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter your mobile phases before use.
-
-
Carryover from Previous Injections: Residue from a previous, more concentrated sample can be injected with the next sample.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Run a blank injection after a high-concentration sample to check for carryover.
-
-
Sample Contamination: The ghost peak may be a contaminant introduced during sample preparation.
-
Solution: Review your sample preparation procedure. Ensure all glassware is clean and that solvents used for extraction and dilution are of high purity.
-
-
System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or the injection valve rotor.
-
Solution: Regularly flush the entire HPLC system with a strong solvent.
-
Question: Why is my baseline noisy or drifting?
Answer: A noisy or drifting baseline can interfere with the detection and quantification of low-level analytes.
-
Air Bubbles in the System: Air bubbles passing through the detector cell will cause sharp spikes or a noisy baseline.
-
Solution: Degas your mobile phase before use using sonication, vacuum filtration, or an inline degasser. Purge the pump to remove any trapped air bubbles.
-
-
Pump Issues: Inconsistent solvent delivery from the pump can cause pressure fluctuations and a pulsating baseline.
-
Solution: Check for leaks in the pump fittings and seals. Ensure check valves are functioning correctly.
-
-
Contaminated Detector Cell: A dirty flow cell can cause baseline drift and noise.
-
Solution: Flush the detector flow cell with a suitable cleaning solvent.
-
-
Detector Lamp Failure: An aging detector lamp can result in decreased light intensity and increased noise.
-
Solution: Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.
-
-
Mobile Phase Miscibility or Preparation Issues: Using immiscible solvents or improperly mixed mobile phases can lead to baseline drift.
-
Solution: Ensure all mobile phase components are miscible. For gradient elution, ensure the solvents are being mixed correctly by the pump.
-
Question: My analyte signal is too low. How can I improve the sensitivity of my method?
Answer: Low sensitivity can make it difficult to detect and quantify isolicoflavonols, especially at low concentrations.
-
Suboptimal Detection Wavelength: Isoflavonoids have characteristic UV absorbance maxima.
-
Injection Volume is Too Low: Injecting a larger volume of your sample can increase the signal.
-
Solution: Increase the injection volume, but be mindful of potential peak broadening or distortion, especially if the sample solvent is stronger than the mobile phase.
-
-
Sample is Too Dilute: The concentration of your analyte may be below the detection limit of your method.
-
Solution: Concentrate your sample using techniques like solid-phase extraction (SPE) or evaporation and reconstitution in a smaller volume.
-
-
High Baseline Noise: A high noise level can obscure small peaks.
-
Solution: Address the causes of baseline noise as described in the previous question. A lower baseline noise will improve the signal-to-noise ratio.
-
-
Inefficient Ionization (for LC-MS): The mobile phase composition can significantly impact ionization efficiency in mass spectrometry.
-
Solution: Optimize the mobile phase additives (e.g., formic acid, ammonium formate) to enhance the ionization of your target isolicoflavonols.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to extract isolicoflavonols from plant material for HPLC analysis?
A1: A common and effective method is solvent extraction. Here's a general procedure:
-
Sample Preparation: Lyophilize (freeze-dry) and grind the plant material to a fine powder to increase the surface area for extraction.
-
Extraction Solvent: A mixture of methanol or ethanol with water (e.g., 70-80% alcohol) is frequently used.[7][8] Acetonitrile/water mixtures are also effective.[7] Adding a small amount of acid (e.g., 0.1% acetic acid) can improve the stability of some isoflavonoids during extraction.[8]
-
Extraction Procedure: Suspend the powdered sample in the extraction solvent and facilitate extraction using methods like sonication, shaking, or refluxing.[7][8][9]
-
Purification: After extraction, centrifuge the mixture and filter the supernatant through a 0.22 or 0.45 µm syringe filter before injecting it into the HPLC. For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
Q2: Which type of HPLC column is most suitable for this compound analysis?
A2: Reversed-phase C18 columns are the most commonly used and generally provide good separation for a wide range of isoflavonoids.[1][3][4] Columns with a particle size of 5 µm are standard, while smaller particle sizes (e.g., 3 µm or sub-2 µm for UHPLC) can offer higher resolution and faster analysis times. For challenging separations, alternative stationary phases like C8, Phenyl-Hexyl, or Cyano can provide different selectivities.
Q3: How do I prepare a standard curve for quantifying isolicoflavonols?
A3: To create a standard curve, you will need a certified reference standard of the this compound you want to quantify.
-
Prepare a Stock Solution: Accurately weigh a known amount of the standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to make a concentrated stock solution.
-
Create a Series of Dilutions: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards at different known concentrations. A minimum of five concentration levels is recommended.
-
Inject and Analyze: Inject each calibration standard into the HPLC system and record the peak area.
-
Construct the Calibration Curve: Plot the peak area (y-axis) against the concentration (x-axis).
-
Perform Linear Regression: Use linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.995 is generally considered acceptable.[10]
Q4: What are typical mobile phases used for this compound separation?
A4: The most common mobile phases for reversed-phase HPLC of isoflavonoids consist of a gradient of:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or 0.1% acetic acid).
-
Solvent B: Acetonitrile or methanol, often also containing the same concentration of acid as Solvent A. A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute the more hydrophobic compounds.
Q5: Are there any stability concerns when working with isolicoflavonols?
A5: Yes, some isoflavonoids can be sensitive to certain conditions. For example, malonylated isoflavone glucosides can be hydrolyzed to their corresponding glucosides during extraction at high temperatures.[8] Some isoflavones are also unstable in alkaline conditions.[1][6] It is important to use appropriate extraction and storage conditions to minimize degradation. Storing extracts at low temperatures (e.g., 4°C or -20°C) and protecting them from light is recommended.
Data Presentation
Table 1: Typical Retention Times of Common Isoflavonoids on a C18 Column
| Isoflavonoid | Typical Retention Time (min) | Mobile Phase Conditions | Reference |
| Daidzin | 15.2 - 16.0 | Gradient of acetonitrile and water with 0.1% acetic acid | [6][11] |
| Glycitin | ~17.0 | Gradient of acetonitrile and water with 0.1% acetic acid | [5] |
| Genistin | 17.3 - 18.9 | Gradient of acetonitrile and water with 0.1% acetic acid | [6][11][12] |
| Daidzein | ~20.0 | Gradient of acetonitrile and water with 0.1% acetic acid | [5] |
| Genistein | ~22.0 | Gradient of acetonitrile and water with 0.1% acetic acid | [5] |
Note: Retention times are highly dependent on the specific HPLC system, column dimensions, and exact gradient profile.
Table 2: Comparison of HPLC Column Efficiencies for Isoflavonoid Separation
| Column Type | Particle Size (µm) | Column Dimensions (mm) | Typical Efficiency (Plates/meter) | Advantages |
| Fully Porous C18 | 5 | 250 x 4.6 | 60,000 - 80,000 | Robust, widely available, suitable for standard HPLC. |
| Fully Porous C18 | 3 | 150 x 4.6 | 100,000 - 150,000 | Higher resolution and faster analysis than 5 µm. |
| Superficially Porous C18 | 2.7 | 100 x 4.6 | > 200,000 | High efficiency at lower backpressures than sub-2 µm. |
| Sub-2 µm C18 (UHPLC) | 1.7 - 1.9 | 50-100 x 2.1 | > 250,000 | Highest resolution and fastest analysis times. Requires UHPLC system. |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Selected Isoflavonoids
| Isoflavonoid | LOD (ng/mL) | LOQ (ng/mL) | Detection Method | Reference |
| Daidzin | 0.256 | - | UV | [1] |
| Glycitin | 0.223 | - | UV | [1] |
| Genistin | 1.1 | - | UV | [2] |
| Daidzein | 0.4 - 0.5 | 2 | UV & MS/MS | [10][13] |
| Genistein | 0.4 - 1.0 | 4 | UV & MS/MS | [10][13] |
Note: LOD and LOQ values are method-dependent and can vary significantly.
Experimental Protocols
Protocol 1: Extraction of Isoflavonoids from Soybean Flour
-
Sample Preparation: Weigh approximately 100 mg of finely ground, full-fat soybean flour into a microcentrifuge tube.[8]
-
Extraction: Add 4.0 mL of 70% aqueous ethanol containing 0.1% acetic acid to the tube.[8]
-
Agitation: Vortex the tube to ensure the sample is fully suspended. Place the tube on a shaker and agitate at room temperature for 1 hour.[8]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.
-
Filtration: Carefully transfer the supernatant to a clean tube. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
Storage: If not analyzing immediately, store the vial at 4°C.
Protocol 2: Preparation of a Calibration Curve for Genistein
-
Standard Preparation: Prepare a 1 mg/mL stock solution of genistein in HPLC-grade methanol.
-
Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare calibration standards at concentrations of, for example, 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, and 1 µg/mL.
-
HPLC Analysis: Inject each standard in triplicate, starting with the lowest concentration and ending with the highest.
-
Data Analysis: Plot the average peak area for each concentration against the known concentration. Perform a linear regression to obtain the calibration curve and confirm linearity (R² > 0.995).
Visualizations
Caption: Troubleshooting workflow for poor peak resolution in HPLC.
Caption: General experimental workflow for HPLC analysis of isolicoflavonols.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Determination of isoflavones in soy bits by fast column high-performance liquid chromatography coupled with UV-visible diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docsdrive.com [docsdrive.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. scielo.br [scielo.br]
- 9. 2.2. Extraction of isoflavone [bio-protocol.org]
- 10. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of daidzein and genistein in soybean foods by automated on-line in-tube solid-phase microextraction coupled to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Isolicoflavonol Bioavailability in In-Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isolicoflavonol (ISL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo studies aimed at improving the bioavailability of this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound (ISL) typically low in in-vivo studies?
A1: The poor oral bioavailability of this compound stems from two primary challenges:
-
Low Aqueous Solubility: ISL is a lipophilic compound with poor water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: After absorption from the gut, ISL undergoes significant metabolism in both the intestines and the liver.[1] This process, known as the first-pass effect, rapidly converts ISL into metabolites, reducing the amount of the active compound that reaches systemic circulation. Studies have shown that the absolute bioavailability of ISL can be as low as 11.8%.[1]
Q2: What are the most common strategies to improve the in-vivo bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of ISL. These include:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This enhances the solubility and absorption of lipophilic drugs like ISL.
-
Nanoparticle-Based Formulations: Encapsulating ISL into nanoparticles, such as nanostructured lipid carriers (NLCs) or polymeric nanoparticles, can protect it from degradation in the gastrointestinal tract, improve its solubility, and facilitate its uptake by intestinal cells.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like ISL within their hydrophobic cavity, forming inclusion complexes. This increases the solubility and dissolution rate of the guest molecule.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability Despite Using a SMEDDS Formulation
Q: We prepared a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound, but our in-vivo pharmacokinetic data shows low and highly variable bioavailability between subjects. What could be the cause and how can we troubleshoot this?
A: This is a common challenge with SMEDDS formulations. Here are potential causes and troubleshooting steps:
-
Possible Cause 1: In-vivo Drug Precipitation.
-
Explanation: Upon dilution in the gastrointestinal tract, the drug may precipitate out of the microemulsion before it can be absorbed. This can be due to a change in pH or the digestion of the lipid components of the SMEDDS.
-
Troubleshooting:
-
Incorporate a Precipitation Inhibitor: Include polymers like HPMC (hydroxypropyl methylcellulose) in your formulation. These polymers can help maintain a supersaturated state of the drug in the gut, preventing precipitation.
-
Optimize Surfactant/Co-surfactant Ratio: The ratio of surfactant to co-surfactant is critical for the stability of the microemulsion. Re-evaluate your formulation using pseudo-ternary phase diagrams to identify a more stable microemulsion region.
-
-
-
Possible Cause 2: Formulation Instability.
-
Explanation: The SMEDDS formulation itself might be physically or chemically unstable, leading to phase separation or degradation of ISL before administration.
-
Troubleshooting:
-
Conduct Stability Studies: Assess the stability of your SMEDDS formulation under different storage conditions (temperature, humidity). Look for signs of phase separation, changes in particle size, or degradation of ISL.
-
Use Antioxidants: If your formulation contains unsaturated fatty acids, they may be prone to oxidation. Consider adding a suitable antioxidant to your formulation.
-
-
-
Possible Cause 3: Improper Administration Technique.
-
Explanation: Incorrect oral gavage technique can lead to inaccurate dosing or stress to the animal, affecting gastrointestinal motility and absorption.
-
Troubleshooting:
-
Ensure Proper Gavage Technique: Verify that the gavage needle is of the correct size for the animal and that the administration is performed slowly and without force to avoid esophageal injury. Ensure the full dose is delivered.
-
Acclimatize Animals: Handle the animals for a period before the study to reduce stress-induced physiological changes.
-
-
Issue 2: Difficulty in Reproducing Nanoparticle Synthesis and Inconsistent In-Vivo Performance
Q: We are struggling with the batch-to-batch reproducibility of our this compound-loaded nanoparticles, leading to inconsistent results in our animal studies. How can we improve our process?
A: Reproducibility is a critical aspect of nanoparticle formulation. Here are some key areas to focus on:
-
Possible Cause 1: Lack of Control Over Critical Synthesis Parameters.
-
Explanation: Minor variations in parameters such as stirring speed, temperature, pH, and the rate of addition of reagents can significantly impact nanoparticle size, polydispersity, and drug loading.
-
Troubleshooting:
-
Standardize the Protocol: Document every step of the synthesis process in a detailed standard operating procedure (SOP).
-
Precise Control of Parameters: Use equipment that allows for precise control over critical parameters. For example, use a homogenizer with a digital speed controller and a temperature-controlled reaction vessel.
-
-
-
Possible Cause 2: Inadequate Characterization of Nanoparticles.
-
Explanation: Without thorough characterization of each batch, you cannot be sure if the nanoparticles meet the required specifications before in-vivo administration.
-
Troubleshooting:
-
Comprehensive Characterization: For each batch, measure the particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency. Only use batches that fall within a predefined narrow range of these parameters for your in-vivo studies.
-
-
-
Possible Cause 3: Aggregation of Nanoparticles Before or After Administration.
-
Explanation: Nanoparticles can aggregate in the storage medium or in the gastrointestinal fluids, which will alter their absorption characteristics.
-
Troubleshooting:
-
Optimize Surface Properties: Ensure the zeta potential of your nanoparticles is sufficiently high (typically > |20| mV) to ensure colloidal stability through electrostatic repulsion.
-
Use Stabilizers: Incorporate steric stabilizers, such as polyethylene glycol (PEG), on the surface of your nanoparticles to prevent aggregation.
-
Disperse Before Administration: Ensure the nanoparticle suspension is well-dispersed immediately before oral gavage.
-
-
Data Presentation: Quantitative Bioavailability Enhancement of this compound
The following tables summarize pharmacokinetic data from in-vivo studies, demonstrating the impact of different formulation strategies on the bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| ISL Suspension | Rats | 20 (oral) | 180 ± 40 | 0.5 | 450 ± 110 | 100 | [2] |
| ISL-SMEDDS | Rats | 20 (oral) | 1230 ± 210 | 0.75 | 2120 ± 350 | 471 | [2] |
| ISL Suspension | Mice | 40 (i.p.) | - | - | 13,250 ± 2,130 | - | [3] |
| ISL-NLC | Mice | 40 (i.p.) | - | - | 28,640 ± 3,420 | 216 | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; i.p.: Intraperitoneal.
Table 2: Absolute Bioavailability of this compound
| Administration Route | Animal Model | Dose (mg/kg) | Absolute Bioavailability (%) | Reference |
| Oral | Rats | 20, 50, 100 | 29.86, 22.70, 33.62 | [4] |
| Oral | Rats | 10, 20 | 11.8 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Self-Microemulsifying Drug Delivery System (ISL-SMEDDS)
This protocol is based on a study that reported a 4.71-fold increase in the oral bioavailability of ISL.[2]
Materials:
-
This compound (ISL)
-
Oil phase: Ethyl oleate
-
Surfactant: Tween 80
-
Co-surfactant: PEG 400
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients: Determine the solubility of ISL in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct pseudo-ternary phase diagrams. Prepare mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2). For each Smix ratio, titrate with the oil phase, and then with water, observing for the formation of a clear and stable microemulsion.
-
Preparation of ISL-SMEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagrams.
-
Add the required amount of ISL to the mixture.
-
Gently heat the mixture in a water bath at approximately 40°C and vortex until the ISL is completely dissolved and a clear, homogenous solution is formed.
-
Store the resulting ISL-SMEDDS in a sealed container at room temperature.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from a method for preparing flavonoid inclusion complexes.
Materials:
-
This compound (ISL)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Ethanol
-
Distilled water
-
Magnetic stirrer with heating
-
Freeze-dryer
Procedure:
-
Dissolve SBE-β-CD: Dissolve the desired molar ratio of SBE-β-CD in distilled water with continuous stirring at 60°C for 1 hour.
-
Dissolve ISL: Dissolve the corresponding molar amount of ISL in ethanol.
-
Complexation: Slowly add the ISL solution to the SBE-β-CD solution while maintaining the temperature at 60°C and stirring continuously for 4 hours.
-
Solvent Removal: Remove the ethanol from the solution using a rotary evaporator.
-
Lyophilization: Freeze-dry the aqueous solution for 24 hours to obtain the ISL-SBE-β-CD inclusion complex as a powder.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for an in-vivo bioavailability study.
Logical Relationships
Caption: Strategies to overcome low bioavailability of ISL.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Frontiers | Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]
- 3. Preparation of isoliquiritigenin-loaded nanostructured lipid carrier and the in vivo evaluation in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preventing Isolicoflavonol degradation during sample preparation
Welcome to the technical support center for Isolicoflavonol (ISL) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ISL degradation during sample preparation, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ISL), and why is it prone to degradation?
This compound (ISL) is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Its chemical structure, which includes multiple hydroxyl (-OH) groups on its aromatic rings, makes it a potent antioxidant but also highly susceptible to degradation.[2][3] Factors like pH, temperature, light, and the presence of oxidative enzymes can lead to the opening of its heterocyclic C-ring, resulting in the loss of its biological activity and inaccurate quantification.[2]
Q2: My ISL yield is consistently low. What are the most common causes during sample preparation?
Low recovery of ISL is often due to degradation during the extraction and handling process. The most critical factors to investigate are:
-
High Temperatures: Thermal processing readily degrades polyhydroxy flavonols.[2] Methods involving prolonged heating, such as reflux or high-temperature drying, can cause significant losses.[4]
-
Alkaline Conditions: Flavonoids are particularly unstable in alkaline (high pH) solutions.[5][6] Degradation increases exponentially in basic environments.[5]
-
Oxidation: Exposure to air (oxygen) and the presence of metal ions can catalyze the oxidation and degradation of ISL.[7]
-
Light Exposure: Like many phenolic compounds, ISL can be sensitive to light. Samples should be protected from direct light exposure during all stages of preparation and storage.
-
Inappropriate Solvent Choice: The type of solvent used for extraction and storage significantly impacts stability.[7]
Q3: What is the ideal pH range for working with ISL?
To ensure stability, ISL should be handled in acidic to neutral conditions. Studies on similar flavonoids show that they are most stable in acidic pH and degradation increases significantly above pH 6.8-7.0.[5][6] For extractions and subsequent analyses, it is recommended to maintain the pH of your solutions below 7.0, ideally in a slightly acidic buffer (e.g., pH 4-6).
Q4: How does temperature affect ISL stability?
Temperature is a critical factor. The degradation of flavonoids follows first-order kinetics, meaning the rate of degradation increases as the temperature rises.[7] For instance, the stability of the flavonol astilbin decreases dramatically with increasing temperature.[7] It is crucial to avoid high temperatures during extraction and evaporation steps.
Troubleshooting Guides
Issue 1: Suspected Degradation During Extraction
If you suspect ISL is degrading during your extraction process, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low ISL yield.
Issue 2: Poor Reproducibility Between Samples
Inconsistent results often stem from subtle variations in sample handling.
-
Standardize Everything: Ensure every step, from sample grinding to the final injection volume in the chromatograph, is identical for all samples.
-
Control Temperature: Use a temperature-controlled sonicator or water bath to maintain a consistent extraction temperature.
-
Immediate Analysis: Analyze samples as quickly as possible after preparation. If storage is necessary, store them under appropriate conditions (see Q5).
-
Use an Internal Standard: Incorporating an internal standard during quantification can help correct for variations in extraction efficiency and sample handling.
Experimental Protocols & Data
Recommended Extraction Protocol: Ultrasound-Assisted Extraction (UAE)
This method is recommended as it is generally faster and uses lower temperatures than traditional techniques like reflux, minimizing thermal degradation.[4][8]
-
Sample Preparation: Dry the plant material at a low temperature (e.g., 40°C) until a constant weight is achieved. Grind the material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered sample into a conical flask.
-
Add 20 mL of the extraction solvent (e.g., 50% ethanol containing 0.1% formic acid).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 25-30°C) for 30 minutes.
-
-
Isolation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.
-
-
Analysis: Immediately proceed with analysis via HPLC or UPLC.[9] If short-term storage is needed, store at -20°C.
Table 1: Influence of pH and Temperature on Flavonoid Stability
This table summarizes stability data for astilbin, a structurally related flavonol, which provides a useful proxy for understanding ISL's behavior. The data shows that stability decreases significantly with increasing pH and temperature.[7]
| pH | Temperature (°C) | Half-life (t1/2) in hours | Degradation Rate (k) x 10⁻³ (h⁻¹) |
| 2.0 | 60 | 115.52 | 6.00 |
| 2.0 | 80 | 43.86 | 15.80 |
| 2.0 | 100 | 11.45 | 60.53 |
| 7.0 | 60 | 84.53 | 8.20 |
| 7.0 | 80 | 26.25 | 26.40 |
| 7.0 | 100 | 6.24 | 111.00 |
| 12.0 | 60 | 1.37 | 505.80 |
| 12.0 | 80 | 0.28 | 2475.50 |
| 12.0 | 100 | 0.05 | 13860.00 |
Data adapted from a study on astilbin stability.[7]
Table 2: Effect of Solvents on Flavonoid Stability
The choice of solvent has a significant impact on stability. For astilbin, hydroalcoholic solutions offered better stability than pure water or methanol.[7]
| Solvent | Relative Stability Ranking |
| 50% Ethanol | 1 (Most Stable) |
| Ethanol | 2 |
| Methanol | 3 |
| 50% Methanol | 4 |
| Water | 5 (Least Stable) |
Data adapted from a study on astilbin stability.[7]
Visualizing Degradation and Prevention
General Degradation Pathway of Flavonols
The primary non-enzymatic degradation mechanism for many flavonols involves the opening of the central C-ring, especially under thermal or alkaline conditions.[2] This irreversible reaction breaks the core flavonoid skeleton.
Caption: Simplified degradation pathway of flavonols.
Recommended Sample Preparation Workflow
Following a systematic workflow that incorporates protective measures at each stage is crucial for preventing ISL degradation.
References
- 1. KEGG PATHWAY: Degradation of flavonoids - Reference pathway [kegg.jp]
- 2. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Isolicoflavonol LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Isolicoflavonol.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing or fronting. What are the possible causes and solutions?
-
Answer:
-
Cause: Secondary interactions between the analyte and the stationary phase, often due to residual silanol groups on C18 columns.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of silanol groups.
-
Column Choice: Switch to a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase conditions to prevent peak distortion.
-
-
Issue 2: Inconsistent or Low Analyte Recovery
-
Question: I am experiencing variable and lower-than-expected recovery of this compound from my samples. What could be the issue?
-
Answer:
-
Cause: Inefficient extraction from the sample matrix or analyte degradation during sample processing.
-
Solution:
-
Optimize Extraction Solvent: The choice of extraction solvent is critical. For isoflavonoids, mixtures of methanol or ethanol with water (e.g., 40-60% organic solvent) are often effective.[1]
-
Extraction Technique: Consider different extraction techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or pressurized liquid extraction (PLE) to determine the most efficient method for your matrix.[2]
-
pH Adjustment: The pH of the sample can influence the extraction efficiency of phenolic compounds like this compound. Adjusting the pH of the sample may improve recovery.
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for this compound to accurately account for recovery losses during sample preparation.
-
-
Issue 3: Significant Ion Suppression or Enhancement
-
Question: My this compound signal intensity is significantly lower (suppression) or higher (enhancement) in the presence of the sample matrix compared to a clean standard. How can I mitigate this?
-
Answer:
-
Cause: Co-eluting endogenous matrix components interfering with the ionization of this compound in the mass spectrometer source.[3]
-
Solution:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering compounds. SPE is often more effective at removing matrix components than simple protein precipitation.
-
Chromatographic Separation: Modify your LC method to better separate this compound from the interfering matrix components. This can be achieved by adjusting the gradient profile, changing the column, or altering the mobile phase composition.
-
Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of matrix components and thus lessen their effect.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification despite signal suppression or enhancement.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis of this compound.
Q2: How can I assess the extent of matrix effects in my assay?
A2: The most common method is the post-extraction spike analysis. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect.[4] A matrix factor less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What are the most common sources of matrix effects in biological samples like plasma and urine?
A3: In biological matrices, phospholipids, salts, and endogenous metabolites are common sources of matrix effects.[4] For plant extracts, pigments, sugars, and other phenolic compounds can cause interference.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is highly recommended for quantitative LC-MS/MS analysis, especially when dealing with complex matrices where significant matrix effects are expected. Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement, providing the most accurate correction for matrix effects and improving data reliability.
Q5: Are there alternative ionization techniques that are less susceptible to matrix effects?
A5: Atmospheric pressure chemical ionization (APCI) is generally considered to be less prone to matrix effects than electrospray ionization (ESI), particularly for less polar compounds.[3] If significant and difficult-to-resolve matrix effects are encountered with ESI, switching to APCI could be a viable option.
Quantitative Data on Matrix Effects
Due to the limited availability of specific quantitative data for this compound, the following table presents representative matrix effect data for other flavonoids in common biological and food matrices. This data can serve as a reference for the potential magnitude of matrix effects that may be encountered.
| Analyte (Flavonoid) | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Quercetin | Red Onion | Solid Phase Extraction | -25.8 | [5] |
| Hesperetin | Orange Peel | Solid Phase Extraction | -44.0 | [5] |
| Kaempferol | Honey | Solid Phase Extraction | -0.5 | [5] |
| Rutin | Red Onion | Solid Phase Extraction | -15.3 | [5] |
A negative value indicates ion suppression.
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound from Human Plasma
This protocol provides a general framework for the extraction and LC-MS/MS analysis of this compound from human plasma. Optimization may be required based on specific instrumentation and sample characteristics.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions (Example)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions: (Specific m/z values for precursor and product ions for this compound and its internal standard would be determined during method development)
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: this compound's potential role in the PI3K/Akt signaling pathway.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Isolicoflavonol Shines as a Potent hCES2A Inhibitor: A Comparative Guide for Researchers
For researchers and drug development professionals, the quest for potent and selective inhibitors of human carboxylesterase 2A (hCES2A) is a critical endeavor, particularly in optimizing the therapeutic window of various ester-containing drugs. Recent studies have highlighted isolicoflavonol, a flavonoid derived from licorice, as a powerful inhibitor of this key enzyme. This guide provides an objective comparison of this compound's performance against other flavonoids, supported by experimental data, detailed protocols, and visual workflows to aid in your research.
Human carboxylesterase 2A (hCES2A) plays a crucial role in the hydrolysis of a wide array of xenobiotics, including the activation of prodrugs and the detoxification of various compounds. Its inhibition can significantly impact drug metabolism, offering a strategy to enhance the efficacy and reduce the toxicity of certain medications. Among the diverse classes of natural compounds investigated as hCES2A inhibitors, flavonoids have emerged as a promising group.
Quantitative Comparison of Flavonoid-mediated hCES2A Inhibition
This compound, alongside other chalcones isolated from Glycyrrhiza inflata, has demonstrated potent, reversible, and mixed-type inhibition of hCES2A.[1][2] The following table summarizes the available quantitative data on the inhibitory activity of this compound and other flavonoids against hCES2A. It is important to note that direct inhibitory data (IC50 or Ki values) for some common flavonoids against hCES2A is limited in the currently available literature. The table, therefore, includes data on their inhibitory activity against other enzymes to provide a broader context of their potential, with the understanding that these are not direct comparisons for hCES2A inhibition.
| Flavonoid | Class | Target Enzyme | Inhibition Parameter (Value) | Type of Inhibition | Reference |
| This compound | Flavonol | hCES2A | Ki < 1.0 µM | Mixed | [1][2] |
| Licochalcone A | Chalcone | hCES2A | Ki < 1.0 µM | Mixed | [2] |
| Licochalcone C | Chalcone | hCES2A | Ki < 1.0 µM | Mixed | [2] |
| Licochalcone D | Chalcone | hCES2A | Ki < 1.0 µM | Mixed | [2] |
| Quercetin | Flavonol | rhACE2 | IC50 = 4.48 µM | Not Specified | [3] |
| Luteolin | Flavone | SARS-CoV-2 S-protein & ACE2 binding | IC50 = 0.61 mM | Not Specified | [4] |
| Apigenin | Flavone | α-glucosidase | IC50 = 10.5 µM | Noncompetitive | [5] |
| Kaempferol | Flavonol | α-glucosidase | IC50 = 11.6 µM | Mixed | [6] |
Experimental Protocols: Fluorescence-Based hCES2A Inhibition Assay
The following is a detailed methodology for a key experiment used to determine the inhibitory potential of flavonoids against hCES2A, based on a commonly used fluorescence-based assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition kinetics (Ki) of test compounds (e.g., this compound and other flavonoids) against human carboxylesterase 2A (hCES2A).
Principle: This assay utilizes the non-fluorescent substrate fluorescein diacetate (FDA). In the presence of active hCES2A, FDA is hydrolyzed to the highly fluorescent molecule fluorescein. The rate of fluorescein production is directly proportional to the enzyme's activity. Inhibitors of hCES2A will decrease the rate of FDA hydrolysis, resulting in a reduced fluorescence signal.
Materials:
-
Recombinant human CES2A (or human liver microsomes as a source of the enzyme)
-
Fluorescein diacetate (FDA) substrate
-
Test compounds (this compound and other flavonoids) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCES2A in the assay buffer. The final concentration in the assay will need to be optimized based on the enzyme's specific activity.
-
Prepare a stock solution of FDA in a suitable organic solvent (e.g., acetone or DMSO).
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Protocol for IC50 Determination:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
hCES2A enzyme solution
-
Test compound solution at various concentrations (or solvent control)
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the FDA substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes) using a fluorescence microplate reader.
-
-
Data Analysis for IC50 Determination:
-
Calculate the initial rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).
-
-
Protocol for Determining Inhibition Type and Ki:
-
To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), perform the assay with varying concentrations of both the substrate (FDA) and the inhibitor.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.
-
Analyze the data using graphical methods such as Lineweaver-Burk plots (double reciprocal plot of 1/V versus 1/[S]) or Dixon plots (1/V versus [I]).
-
The pattern of the lines on these plots will indicate the type of inhibition.
-
The inhibition constant (Ki) can be calculated from the intercepts and slopes of these plots.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating flavonoid inhibitors of hCES2A, the following diagram illustrates the experimental workflow.
Caption: Experimental workflow for determining the inhibitory effects of flavonoids on hCES2A.
hCES2A in Drug Metabolism: A Simplified Pathway
While a detailed signaling pathway directly regulated by hCES2A is not extensively documented, its role in the metabolic activation of prodrugs is a critical pathway to consider. The following diagram illustrates this general metabolic process.
Caption: Simplified metabolic pathway showing hCES2A-mediated prodrug activation and its inhibition by flavonoids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of hCES2A inhibitors from Glycyrrhiza inflata via combination of docking-based virtual screening and fluorescence-based inhibition assays - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Quercetin and Its Metabolites Inhibit Recombinant Human Angiotensin-Converting Enzyme 2 (ACE2) Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin inhibits spike protein of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) binding to angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Mechanism of Apigenin on α-Glucosidase and Synergy Analysis of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory kinetics and mechanism of kaempferol on α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Broussoflavonol B: A Comparative In Vitro Analysis
For Immediate Release
[City, State] – October 31, 2025 – In the relentless pursuit of novel anticancer agents, researchers have turned their attention to naturally derived compounds for their potential therapeutic efficacy and favorable safety profiles. Among these, Broussoflavonol B, a flavonoid isolated from the stem bark of Broussonetia kazinoki Siebold, has emerged as a promising candidate. This guide provides a comprehensive in vitro validation of the anticancer properties of Broussoflavonol B, comparing its performance against other well-established flavonoids—quercetin, kaempferol, and apigenin—as well as standard-of-care chemotherapeutic agents. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity Across Cancer Cell Lines
The foundational approach to evaluating the anticancer potential of a compound is to determine its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric in these assessments. Broussoflavonol B has demonstrated potent cytotoxic activity against pancreatic (PANC-1, BXPC-3) and triple-negative breast cancer (MDA-MB-231) cell lines. The following tables summarize the IC50 values of Broussoflavonol B in comparison to other flavonoids and standard chemotherapeutic drugs.
Table 1: Comparative IC50 Values in Pancreatic Cancer Cell Lines (µM)
| Compound | PANC-1 | BXPC-3 |
| Broussoflavonol B | 12.8 ± 1.5 [1] | 10.93 ± 1.6 [1] |
| Quercetin | ~41-71 (48h) | ~12-23 (48h) |
| Kaempferol | 78.75[2] | Not Found |
| Apigenin | 41 (48h)[3] | 12 (48h)[3] |
| Gemcitabine (Standard of Care) | ~0.043[4] | ~0.0096[4] |
Table 2: Comparative IC50 Values in Triple-Negative Breast Cancer Cell Line MDA-MB-231 (µM)
| Compound | IC50 (µM) |
| Broussoflavonol B | Sub-micromolar |
| Quercetin | 15.3 - 230[5][6] |
| Kaempferol | 43 - 60[7][8] |
| Apigenin | Non-toxic concentrations shown to reduce proliferation[9] |
| Paclitaxel (Standard of Care) | 0.3 - 5[10] |
The data indicates that Broussoflavonol B exhibits significant cytotoxicity against pancreatic cancer cells, with IC50 values in the low micromolar range.[1] While gemcitabine remains more potent, Broussoflavonol B's efficacy is comparable to or greater than other tested flavonoids. In the MDA-MB-231 cell line, Broussoflavonol B demonstrates potent growth inhibitory activity at sub-micromolar concentrations.
Delving into the Mechanisms: Cell Cycle Arrest and Apoptosis
Beyond cytotoxicity, understanding the mechanisms through which a compound exerts its anticancer effects is crucial. Broussoflavonol B has been shown to induce both cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Cell Cycle Arrest
Broussoflavonol B treatment has been observed to cause cell cycle arrest at different phases in various cancer cell lines. In ER-negative breast cancer cells (MDA-MB-231), it induces arrest at both the G₀/G₁ and G₂/M phases.[11] In pancreatic cancer cells (PANC-1 and BXPC-3), it specifically induces S-phase arrest.[12] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
-
G₀/G₁ and G₂/M Arrest in MDA-MB-231 cells: Accompanied by downregulation of c-Myc and G₂/M regulatory proteins (cyclin B1, cdc2, cdc25C) and upregulation of cell cycle inhibitory proteins (p16, p19, p21).[11]
-
S-Phase Arrest in PANC-1 and BXPC-3 cells: Flow cytometry analysis revealed a significant increase in the percentage of cells in the S-phase after treatment with Broussoflavonol B.
Induction of Apoptosis
A key hallmark of an effective anticancer agent is its ability to induce apoptosis. Broussoflavonol B has been shown to be a potent inducer of apoptosis in both pancreatic and breast cancer cells.[11]
-
Pancreatic Cancer (PANC-1, BXPC-3): Treatment with Broussoflavonol B leads to a concentration-dependent increase in apoptotic cells, as confirmed by Hoechst 33342 staining and Annexin V-FITC/PI assays.[1]
-
Breast Cancer (MDA-MB-231): Apoptosis is characterized by the accumulation of Annexin V- and propidium iodide-positive cells, along with the cleavage of caspases 8, 9, and 3.[11]
Unraveling the Signaling Pathways
The anticancer effects of Broussoflavonol B are orchestrated through the modulation of specific signaling pathways that are often dysregulated in cancer.
Caption: Broussoflavonol B signaling pathways in cancer.
In pancreatic cancer, Broussoflavonol B exerts its effects by inhibiting the AURKA/PLK1 pathway, which in turn modulates the cell cycle checkpoint and leads to S-phase arrest and apoptosis. In breast cancer, it has been shown to downregulate the ERK/c-Myc/FoxM1 signaling pathway, resulting in G0/G1 phase arrest and reduced cell proliferation.[13]
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CCK-8)
Caption: CCK-8 cell viability assay workflow.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[14]
-
Compound Treatment: Cells are treated with various concentrations of Broussoflavonol B, comparator flavonoids, or standard chemotherapeutic drugs.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[14][15]
-
Final Incubation: The plates are incubated for 1-4 hours at 37°C.[14][15]
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[14]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells).
Cell Cycle Analysis by Flow Cytometry
Caption: Cell cycle analysis workflow.
-
Cell Preparation: Cells are treated with the test compounds for the desired time, then harvested and fixed in cold 70% ethanol.[16][17]
-
Washing: The fixed cells are washed with phosphate-buffered saline (PBS).[16]
-
RNase Treatment: Cells are treated with RNase A to degrade RNA and ensure that the propidium iodide (PI) only binds to DNA.[16]
-
PI Staining: Cells are stained with a PI solution.[16]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[16]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Caption: Apoptosis assay workflow.
-
Cell Harvesting: Following treatment, both adherent and floating cells are collected.[11]
-
Washing: Cells are washed with cold PBS and then resuspended in 1X Binding Buffer.[11][12]
-
Staining: Cells are incubated with Annexin V-FITC and Propidium Iodide (PI) in the dark.[12]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[11]
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Conclusion
The in vitro data presented in this guide strongly supports the anticancer properties of Broussoflavonol B. Its potent cytotoxicity, coupled with its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways, positions it as a compelling candidate for further preclinical and clinical investigation. While standard chemotherapeutics like gemcitabine and paclitaxel exhibit greater potency in terms of IC50 values, the favorable safety profile often associated with natural compounds warrants continued exploration of Broussoflavonol B, both as a standalone therapy and in combination with existing treatments. Further research is necessary to fully elucidate its therapeutic potential and to translate these promising in vitro findings into effective cancer therapies.
References
- 1. Broussoflavonol B induces S-phase arrest and apoptosis in pancreatic cancer cells by modulating the cell cycle checkpoint through inhibition of the AURKA/PLK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid apigenin modified gene expression associated with inflammation and cancer and induced apoptosis in human pancreatic cancer cells through inhibition of GSK-3β/NF-κB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular profiling and specific targeting of gemcitabine-resistant subclones in heterogeneous pancreatic cancer cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin suppresses cell viability in triple-negative breast cancer by targeting ORM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apigenin Reduces TN Proliferation & Growth Through Epigenetic Changes | Food for Breast Cancer [foodforbreastcancer.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Broussoflavonol B from Broussonetia kazinoki Siebold Exerts Anti-Pancreatic Cancer Activity through Downregulating FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ptglab.com [ptglab.com]
- 15. apexbt.com [apexbt.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Comparative Guide to the Mechanisms of Action: Isolicoflavonol vs. Genistein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the molecular mechanisms of action of two notable isoflavonoids: isolicoflavonol and genistein. While both compounds share a common isoflavone backbone, the available experimental data reveal distinct and overlapping biological activities. This document summarizes quantitative data, outlines experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate a clear understanding of their respective pharmacological profiles.
Overview of Mechanisms of Action
Genistein is one of the most extensively studied isoflavones, with a well-documented broad spectrum of biological activities. It is known to interact with a multitude of molecular targets, influencing several signaling pathways. In contrast, research on this compound is less extensive, with current literature primarily highlighting its potent anti-inflammatory effects through a specific mechanism. This guide will delve into the known mechanisms for both compounds, focusing on anti-inflammatory effects, kinase inhibition, estrogen receptor modulation, and antioxidant activity.
Anti-inflammatory Mechanisms
A significant area of research for both this compound and genistein is their anti-inflammatory properties. However, the characterized mechanisms through which they exert these effects appear to differ based on current data.
This compound: Recent studies have identified this compound as a potent inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This multiprotein complex plays a crucial role in the innate immune response and its dysregulation is linked to a variety of inflammatory diseases. This compound's inhibitory action on the NLRP3 inflammasome is mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. By boosting Nrf2 signaling, this compound enhances the cellular antioxidant defense system, which in turn suppresses the activation of the NLRP3 inflammasome.
Genistein: Genistein exerts its anti-inflammatory effects through multiple pathways. It is known to inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] Genistein has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2] Furthermore, it can inhibit the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators.[2][3]
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzyme\nExpression (e.g., HO-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NLRP3 [label="NLRP3 Inflammasome\nActivation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#F1F3F4", fontcolor="#202124"];
This compound -> Nrf2 [color="#4285F4"]; Nrf2 -> ARE [color="#34A853"]; ARE -> Antioxidant_Enzymes [color="#FBBC05"]; Antioxidant_Enzymes -> NLRP3 [label="Inhibition", color="#EA4335", arrowhead=tee]; NLRP3 -> Inflammation [color="#5F6368"]; }
Figure 1: this compound's anti-inflammatory mechanism via Nrf2 and NLRP3.
Genistein [label="Genistein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; iNOS_COX2 [label="iNOS/COX-2 Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#F1F3F4", fontcolor="#202124"];
Genistein -> NFkB [label="Inhibition", color="#4285F4", arrowhead=tee]; Genistein -> iNOS_COX2 [label="Inhibition", color="#4285F4", arrowhead=tee]; NFkB -> Pro_inflammatory_Cytokines [color="#EA4335"]; iNOS_COX2 -> Inflammation [color="#FBBC05"]; Pro_inflammatory_Cytokines -> Inflammation [color="#34A853"]; }
Figure 2: Genistein's multi-pathway anti-inflammatory action.
Kinase Inhibition
The ability to inhibit protein kinases is a key mechanism for many therapeutic agents, particularly in oncology. Genistein is a well-established protein tyrosine kinase (PTK) inhibitor.
This compound: Currently, there is no publicly available data on the kinase inhibition profile of this compound.
Genistein: Genistein is a broad-spectrum inhibitor of protein tyrosine kinases. It competitively binds to the ATP-binding site of the kinase domain.[4] Its inhibitory activity has been quantified for several kinases.
| Kinase Target | IC50 Value (Genistein) | Reference |
| Epidermal Growth Factor Receptor (EGFR) | 12 µM | [4] |
| ZDHHC17-MAP2K4 Interaction | 0.80 µM | [5] |
| Inward Rectifier K+ Channels (Kir2.3) | 16.9 µM (in Xenopus oocytes) | [6] |
| Squamous Cell Carcinoma (SK-MEL-28) cell proliferation | 14.5 µM | [7] |
| HCT-116 cells | 24.48 µM | [8] |
| HT-29 cells | 30.41 µM | [8] |
Estrogen Receptor Modulation
As isoflavones, both compounds are structurally similar to estradiol and can interact with estrogen receptors (ERs), potentially exerting estrogenic or anti-estrogenic effects.
This compound: There is no available experimental data on the binding affinity of this compound for estrogen receptors.
Genistein: Genistein is a well-known phytoestrogen that binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[9] It exhibits a significantly higher binding affinity for ERβ.[9][10][11][12] This preferential binding to ERβ is thought to mediate some of its beneficial health effects.
| Receptor | Relative Binding Affinity (RBA) of Genistein | Reference |
| Estrogen Receptor α (ERα) | Lower affinity | [11] |
| Estrogen Receptor β (ERβ) | ~324-fold higher than for ERα | [11] |
Antioxidant Activity
The ability to scavenge free radicals and reduce oxidative stress is another important biological property of many flavonoids.
This compound: While the activation of the Nrf2 pathway by this compound suggests an indirect antioxidant effect through the upregulation of antioxidant enzymes, direct quantitative data from common antioxidant assays (e.g., DPPH, ORAC, FRAP) are not currently available.
Genistein: Genistein has demonstrated direct antioxidant activity in various in vitro assays.[13][14] It can scavenge free radicals and inhibit lipid peroxidation.[13] Additionally, dietary genistein has been shown to enhance the activities of endogenous antioxidant enzymes.[15]
| Antioxidant Assay | Genistein Activity | Reference |
| DPPH Radical Scavenging | IC50 values reported in various studies | [16] |
| ABTS Radical Scavenging | IC50 of approximately 43.17 µg/mL | [14] |
| Ferric Reducing Antioxidant Power (FRAP) | Demonstrates reducing capacity | [16] |
| Inhibition of Lipid Peroxidation | Effective in inhibiting TBARS formation | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
NLRP3 Inflammasome Activation Assay
Objective: To assess the inhibitory effect of a compound on the activation of the NLRP3 inflammasome in macrophages.
Protocol:
-
Cell Culture: Culture immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes in complete DMEM medium. For THP-1 cells, differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Priming (Signal 1): Seed the macrophages in a 96-well plate. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Activation (Signal 2): Stimulate the cells with a NLRP3 activator such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
Quantification of IL-1β Secretion: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β secretion at each concentration of the test compound relative to the vehicle-treated control. Determine the IC50 value.
Protein Tyrosine Kinase (PTK) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against a specific protein tyrosine kinase.
Protocol:
-
Reagents: Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 2 mM MnCl2), a solution of the purified kinase, a specific peptide substrate, and ATP.
-
Reaction Setup: In a 96-well plate, combine the kinase, peptide substrate, and various concentrations of the test compound (e.g., genistein) in the reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: Stop the reaction by adding a quenching solution (e.g., EDTA). The amount of phosphorylated substrate can be quantified using various methods, such as a fluorescence polarization-based assay with a phosphotyrosine-specific antibody or a radiometric assay measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.[5][6][7][15]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of a compound to estrogen receptors.
Protocol:
-
Preparation of ER-containing Cytosol: Prepare uterine cytosol from ovariectomized rats, which serves as a source of estrogen receptors.[4]
-
Binding Reaction: In assay tubes, incubate a fixed concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., genistein).[4]
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at 4°C for a specified time (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabeled estradiol against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled estradiol. The relative binding affinity (RBA) can be calculated relative to estradiol.[8]
DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of a compound.
Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol.[13][17][18]
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the DPPH working solution with various concentrations of the test compound (e.g., genistein).[17]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[17][18]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[17] The reduction of the DPPH radical by an antioxidant results in a decrease in absorbance.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Data Analysis: Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Summary and Future Directions
This comparative guide highlights the current understanding of the mechanisms of action for this compound and genistein. Genistein is a pleiotropic molecule with well-characterized activities across multiple signaling pathways, including broad-spectrum kinase inhibition, preferential binding to ERβ, and potent antioxidant and anti-inflammatory effects. In contrast, the known mechanism of this compound is more specific, centered on its potent inhibition of the NLRP3 inflammasome via the Nrf2 signaling pathway.
The lack of comprehensive data for this compound in several key areas, such as kinase inhibition and estrogen receptor modulation, presents a significant knowledge gap. Future research should aim to characterize the broader pharmacological profile of this compound to enable a more complete comparison with genistein and to better understand its therapeutic potential. Direct, head-to-head comparative studies employing the standardized experimental protocols outlined in this guide would be invaluable for elucidating the nuanced differences in the mechanisms of action between these two structurally related isoflavonoids. Such studies will be crucial for guiding the development of these compounds as potential therapeutic agents for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. journal-jps.com [journal-jps.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. researchgate.net [researchgate.net]
Isolicoflavonol: A Comparative Analysis of In-Vitro and In-Vivo Efficacy in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Isolicoflavonol (ILF), a flavonoid compound, has demonstrated significant therapeutic potential through its dual regulatory effects on key inflammatory and antioxidant pathways. This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of this compound, with a focus on its mechanism of action, supported by experimental data.
In-Vitro Efficacy: Inhibition of Inflammatory Responses in Macrophages
This compound has been shown to potently suppress inflammatory responses in macrophage cell lines. The primary mechanism involves the inhibition of the NLRP3 inflammasome and the activation of the Nrf2 signaling pathway.
Quantitative Data
| Parameter | Cell Line | Agonist | IC50 Value | Reference |
| IL-1β Secretion | Macrophages | LPS + ATP | Data not available | [1][2] |
| LDH Release | Macrophages | LPS + ATP | Data not available | [1][2] |
| hCES2A Inhibition | --- | Fluorescein diacetate | Ki < 1.0 µM | MedchemExpress |
Note: Specific IC50 values for IL-1β secretion and LDH release are not yet publicly available but studies confirm a dose-dependent inhibition.[1][2]
Experimental Protocol: In-Vitro Anti-inflammatory Assay
Cell Culture and Treatment:
-
Murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Cells are primed with lipopolysaccharide (LPS; 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Following priming, cells are treated with varying concentrations of this compound for 1 hour.
-
The NLRP3 inflammasome is then activated with ATP (5 mM) for 30 minutes.
Measurement of IL-1β Secretion:
-
Cell culture supernatants are collected and centrifuged to remove cellular debris.
-
The concentration of IL-1β in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
Measurement of LDH Release (Cytotoxicity Assay):
-
Lactate dehydrogenase (LDH) release into the culture supernatant, an indicator of cytotoxicity, is measured using a commercial LDH cytotoxicity assay kit.
-
The absorbance is read at the appropriate wavelength, and the percentage of LDH release is calculated relative to control wells.
In-Vivo Efficacy: Amelioration of Acute Liver Injury
In animal models, this compound has demonstrated protective effects against acute liver injury induced by toxins such as carbon tetrachloride (CCl4). This protection is attributed to its ability to suppress inflammation and oxidative stress in the liver.
Quantitative Data
| Animal Model | Toxin | This compound Dose | Outcome | Quantitative Result | Reference |
| Mice | CCl4 | Data not available | Reduction in serum ALT levels | Data not available | [1][2] |
| Mice | CCl4 | Data not available | Reduction in serum AST levels | Data not available | [1][2] |
Note: While the study confirms a significant reduction in liver injury markers, the specific dosages of this compound and the exact percentage of reduction for ALT and AST levels are not detailed in the available literature.[1][2]
Experimental Protocol: CCl4-Induced Acute Liver Injury Model
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) are used for the study.
-
Animals are housed under standard laboratory conditions with free access to food and water.
Induction of Liver Injury and Treatment:
-
Acute liver injury is induced by a single intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in corn oil (e.g., 10 mL/kg body weight).
-
This compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered to the mice via oral gavage at various doses prior to or following CCl4 administration.
-
A control group receives the vehicle only, and a model group receives CCl4 and the vehicle.
Assessment of Liver Injury:
-
At a predetermined time point after CCl4 injection (e.g., 24 hours), blood samples are collected via cardiac puncture.
-
Serum is separated by centrifugation, and the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercial assay kits.
-
Liver tissues are harvested, fixed in 10% formalin, embedded in paraffin, and sectioned for histological analysis (e.g., H&E staining) to assess the degree of necrosis and inflammation.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating two critical signaling pathways: the NLRP3 inflammasome and the Nrf2 antioxidant response pathway.
NLRP3 Inflammasome Signaling Pathway
dot
Caption: this compound inhibits the activation of the NLRP3 inflammasome.
Nrf2 Signaling Pathway
dot
Caption: this compound promotes Nrf2 activation by inhibiting Keap1.
Comparison with Alternative Therapeutics
This compound's dual action on both the NLRP3 inflammasome and the Nrf2 pathway presents a potentially advantageous therapeutic profile compared to agents that target only one of these pathways.
| Therapeutic Agent | Target Pathway | Development Stage | Potential Advantages | Potential Disadvantages |
| This compound | NLRP3 Inhibition & Nrf2 Activation | Preclinical | Dual anti-inflammatory and antioxidant effects | Limited clinical data, bioavailability unknown |
| MCC950 | NLRP3 Inhibition | Preclinical | Potent and specific NLRP3 inhibitor | Potential for off-target effects, hepatotoxicity concerns |
| Oltipraz | Nrf2 Activation | Phase II/III Clinical Trials | Clinically tested, known safety profile | May not directly address acute inflammatory burst |
| Anakinra (Kineret®) | IL-1 Receptor Antagonist | Approved Drug | Established clinical efficacy for inflammatory diseases | Targets downstream of inflammasome activation, requires injection |
Conclusion
This compound emerges as a promising preclinical candidate for the treatment of inflammatory conditions, particularly those involving inflammasome-driven pathology and oxidative stress, such as acute liver injury. Its ability to concurrently inhibit the NLRP3 inflammasome and activate the protective Nrf2 pathway offers a multi-pronged therapeutic strategy. Further research is warranted to elucidate the precise molecular interactions, establish optimal dosing for in-vivo applications, and evaluate its safety and efficacy in clinical settings. The detailed experimental protocols provided herein serve as a foundation for future investigations into this promising natural compound.
References
Comparative Analysis of Isolicoflavonol from Different Glycyrrhiza Species: A Guide for Researchers
For Immediate Release
A comprehensive comparative analysis of Isolicoflavonol, a bioactive flavonoid found in the roots of Glycyrrhiza (licorice) species, reveals significant variations in its abundance and highlights its potential as a therapeutic agent. This guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound content across different Glycyrrhiza species, its biological activities with supporting experimental data, and methodologies for its extraction and analysis.
Executive Summary
This compound, a prenylated flavonol, has been identified in several Glycyrrhiza species, most notably in Glycyrrhiza uralensis and Glycyrrhiza aspera. While direct quantitative comparisons across all major medicinal licorice species are still emerging, metabolomic studies suggest a differential accumulation of this compound. This compound exhibits potent anti-inflammatory properties through the inhibition of the NLRP3 inflammasome via the Nrf2 signaling pathway. This guide presents a collation of current research, including quantitative data, experimental protocols, and visualizations of the molecular pathways involved, to facilitate further investigation and drug discovery efforts.
Data Presentation: Quantitative Analysis of this compound and Related Precursors
The concentration of this compound and its biosynthetic precursor, isoliquiritigenin, varies among different Glycyrrhiza species. The following tables summarize the available quantitative data.
Table 1: Comparative Content of this compound and Isoliquiritigenin in Different Glycyrrhiza Species
| Compound | Glycyrrhiza uralensis | Glycyrrhiza glabra | Glycyrrhiza inflata | Method of Analysis | Reference |
| This compound | Reported Presence | Not explicitly quantified in reviewed studies | Lower relative abundance compared to G. uralensis | UPLC-MS/MS | [1][2] |
| Isoliquiritigenin | Higher Content | Lower Content | Variable Content | 1H-qNMR, UPC² | [3] |
Note: Direct absolute quantification of this compound across all three major species is limited. The data for G. inflata is based on relative abundance from metabolomic studies.
Bioactivity of this compound: Anti-inflammatory and Potential Anticancer Effects
This compound has demonstrated significant biological activities, with a primary focus on its anti-inflammatory effects.
Table 2: Summary of this compound Bioactivities and Experimental Data
| Biological Activity | Experimental Model | Key Findings | Signaling Pathway | Reference |
| Anti-inflammatory | Macrophages; Mouse model of acute liver injury | Inhibited LDH release and IL-1β secretion in a dose-dependent manner. Ameliorated liver injury. | NLRP3 Inflammasome Inhibition via Nrf2 Activation | [4] |
| Anticancer | (As a flavonoid) Various cancer cell lines | Flavonoids, as a class, are known to induce cancer cell death by modulating multiple signaling pathways. Specific IC50 values for this compound are an area for further research. | PI3K/Akt, MAPK, Wnt (General for isoflavones) | [1][5][6] |
Experimental Protocols
Extraction and Isolation of this compound
A general protocol for the extraction and isolation of flavonoids from Glycyrrhiza species can be adapted for this compound.
Protocol: Ultrasonic-Assisted Extraction and Chromatographic Separation
-
Sample Preparation : Air-dried and powdered roots of the Glycyrrhiza species are used.
-
Extraction : The powdered material is subjected to ultrasonic extraction with 95% ethanol (v/v) for 30 minutes.[3]
-
Filtration and Concentration : The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction.
-
Purification : The this compound-rich fraction is further purified using column chromatography (e.g., silica gel or Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC).
Quantitative Analysis of this compound
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a suitable method for the quantification of this compound.
Protocol: HPLC-MS Analysis
-
Chromatographic System : A reverse-phase C18 column is typically used.
-
Mobile Phase : A gradient elution with a binary solvent system, such as acetonitrile (A) and water containing 0.1% formic acid (B), is employed.
-
Detection : A mass spectrometer operating in electrospray ionization (ESI) mode is used for sensitive and specific detection and quantification.
-
Quantification : A calibration curve is generated using a purified this compound standard to determine the concentration in the extracts.
Mandatory Visualization
Signaling Pathway of this compound's Anti-inflammatory Action
The following diagram illustrates the mechanism by which this compound inhibits the NLRP3 inflammasome through the activation of the Nrf2 signaling pathway.
Caption: this compound inhibits NLRP3 inflammasome by activating the Nrf2 signaling pathway.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the comparative analysis of this compound from different Glycyrrhiza species.
Caption: Workflow for comparative analysis of this compound from Glycyrrhiza species.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isolicoflavonol and Synthetic Inhibitors Targeting Carboxylesterase 2 (CES2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally occurring compound Isolicoflavonol and various synthetic inhibitors of Carboxylesterase 2 (CES2), a key enzyme in xenobiotic and endobiotic metabolism. CES2 plays a critical role in the hydrolysis of ester- and amide-containing drugs, making its inhibition a significant area of research for modulating drug pharmacokinetics and mitigating toxicity.
Introduction to CES2 Inhibition
Carboxylesterase 2 (CES2) is a serine hydrolase predominantly expressed in the small intestine, colon, liver, and kidneys. It is responsible for the metabolism of a wide array of substrates, including prodrugs like the anticancer agent irinotecan, and illicit drugs such as heroin. The inhibition of CES2 can prevent the premature activation of prodrugs in the gastrointestinal tract, potentially reducing localized toxicity, or alter the metabolic clearance of other drugs, thereby influencing their therapeutic efficacy and safety profiles. This has led to a growing interest in the discovery and development of potent and selective CES2 inhibitors.
This guide examines this compound, a natural isoflavonoid, alongside several synthetic CES2 inhibitors, presenting available quantitative data on their inhibitory activities, detailing common experimental methodologies, and visualizing relevant biological and experimental pathways.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available inhibitory potency data for this compound and selected synthetic CES2 inhibitors.
Disclaimer: The data presented in this table are compiled from various sources and were not obtained from a single, direct comparative study. Experimental conditions such as enzyme source (e.g., recombinant human CES2, human liver microsomes), substrate used, and assay conditions can significantly influence the measured inhibitory values. Therefore, a direct comparison of these values should be approached with caution, as they may not reflect the relative potencies under identical experimental conditions.
| Inhibitor | Type | Target(s) | IC50 | Ki | Inhibition Mode |
| This compound | Natural (Isoflavonoid) | hCES2A | Not Reported | < 1.0 µM | Reversible, Mixed |
| CES2-IN-1 | Synthetic | hCES2 | 6.72 µM | 6.28 µM | Reversible, Competitive |
| Loperamide | Synthetic | µ-opioid receptor, CES2 | ~0.25 µM | 1.5 µM | Reversible, Competitive |
| Telmisartan | Synthetic | AT1 receptor, CES2 | Not Reported | Not Reported | Not Reported |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme. A lower value for both indicates a more potent inhibitor. "hCES2A" refers to human carboxylesterase 2A.
Signaling and Metabolic Pathways
CES2-Mediated Substrate Hydrolysis and Inhibition
The diagram below illustrates the fundamental role of CES2 in metabolizing a substrate and how an inhibitor interferes with this process. CES2 hydrolyzes ester-containing substrates into an alcohol and a carboxylic acid. An inhibitor binds to the enzyme, preventing the substrate from accessing the active site.
Caption: CES2 enzyme hydrolyzes substrates; inhibitors block this activity.
Experimental Protocols
The evaluation of CES2 inhibitors typically involves in vitro enzyme inhibition assays. A common and well-established method utilizes a fluorogenic substrate, such as fluorescein diacetate (FDA), which upon hydrolysis by CES2, produces a fluorescent signal.
General Protocol for In Vitro CES2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of compounds against human CES2.
1. Materials and Reagents:
-
Recombinant human CES2 (or human liver/intestinal microsomes)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Fluorogenic substrate: Fluorescein diacetate (FDA) stock solution in a suitable solvent (e.g., acetone or DMSO)
-
Test inhibitors (e.g., this compound, synthetic compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, clear bottom for fluorescence measurements)
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission wavelengths suitable for fluorescein, e.g., ~485 nm / ~528 nm)
2. Assay Procedure:
-
Preparation of Reagents: Prepare working solutions of the CES2 enzyme, FDA substrate, and test inhibitors in phosphate buffer. Ensure final solvent concentrations are low (typically ≤1%) to avoid interference with enzyme activity.
-
Incubation Setup: In the wells of the 96-well plate, add the following in order:
-
Phosphate buffer.
-
A series of dilutions of the test inhibitor. For control wells, add the solvent vehicle.
-
CES2 enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiation of Reaction: Add the FDA substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. Kinetic readings are taken at regular intervals (e.g., every minute for 15-30 minutes) at 37°C.
-
Data Analysis:
-
Determine the initial rate of reaction (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then analyzed using methods such as Lineweaver-Burk or Dixon plots.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for screening and characterizing CES2 inhibitors.
Caption: Workflow for in vitro screening and characterization of CES2 inhibitors.
Concluding Remarks
The inhibition of CES2 presents a compelling strategy for optimizing drug therapy. This compound, a natural product, demonstrates potent, reversible, and mixed-mode inhibition of CES2. Synthetic inhibitors, such as CES2-IN-1 and the repurposed drug loperamide, also exhibit strong inhibitory effects, often with a competitive mode of action.
The choice between a natural compound like this compound and a synthetic inhibitor will depend on the specific research or therapeutic context, considering factors such as selectivity, potency, mechanism of action, and pharmacokinetic properties. The lack of direct comparative studies highlights a gap in the current literature and underscores the need for future research to perform head-to-head evaluations of these promising inhibitors under standardized conditions. Such studies will be crucial for guiding the selection and development of CES2 inhibitors for clinical applications.
A Comparative Guide to the Analytical Cross-Validation of Isolicoflavonol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent analytical techniques for the quantitative determination of Isolicoflavonol: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for accurate quantification, impurity profiling, and stability testing in drug discovery and development. This document presents a cross-validation of these methods, supported by experimental data, to aid researchers in choosing the most suitable technique for their specific needs.
Principles of the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation of analytes is based on their differential partitioning between the two phases. HPLC is a robust and widely used method for the quantification of various compounds, including flavonoids like this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is an advanced chromatographic technique that employs smaller particle sizes in the stationary phase (sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[1] The coupling of UPLC with tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection, allowing for the precise identification and quantification of analytes even in complex matrices.[2]
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique where the separation occurs on a high-performance layer of sorbent coated on a glass or aluminum plate. It is a versatile, cost-effective, and high-throughput method suitable for the qualitative and quantitative analysis of botanicals and other complex mixtures.[3]
Comparative Performance Data
The following table summarizes the key performance parameters for the analysis of this compound and structurally similar flavonoids using HPLC, UPLC-MS/MS, and HPTLC. The data has been compiled from various studies to provide a comparative overview.
| Parameter | HPLC | UPLC-MS/MS | HPTLC |
| Linearity (r²) | >0.99[4] | >0.995[5] | >0.99[6] |
| Limit of Detection (LOD) | 16 µg/L (for Xanthohumol)[7] | 0.7 - 6.7 ppb (for various isoflavones)[8] | 22.45 ng/spot (for Luteolin)[9] |
| Limit of Quantification (LOQ) | 50 µg/L (for Xanthohumol)[7] | 2 - 4 ng/mL (for various isoflavones)[5] | 68.03 ng/spot (for Luteolin)[9] |
| Precision (%RSD) | <2%[4] | <15.7% (intra- and inter-day)[10] | <2%[11] |
| Accuracy (Recovery %) | 99-101%[12] | 90.9 - 125.4%[13] | 99.37 - 100.58%[9] |
| Analysis Time | ~20-30 min | < 10 min[12] | Variable (multiple samples simultaneously) |
Experimental Workflows
Caption: Comparative experimental workflows for HPLC, UPLC-MS/MS, and HPTLC analysis.
Discussion of Comparative Advantages and Disadvantages
HPLC offers a good balance between performance, cost, and ease of use, making it a workhorse in many analytical laboratories. It provides reliable and reproducible results for the quantification of this compound. However, its longer analysis times and lower sensitivity compared to UPLC-MS/MS can be a limitation for high-throughput screening or trace-level analysis.
UPLC-MS/MS stands out for its superior sensitivity, selectivity, and speed. The use of sub-2 µm particles allows for much faster separations without compromising resolution.[14] The tandem mass spectrometer provides unambiguous identification and quantification, making it the gold standard for complex matrices and low-concentration samples.[2] The main drawbacks are the higher initial instrument cost and complexity of operation.
HPTLC is a highly efficient and cost-effective technique for the simultaneous analysis of multiple samples.[3] It requires minimal solvent consumption and offers flexibility in post-chromatographic derivatization for enhanced detection. While it may not achieve the same level of sensitivity as UPLC-MS/MS for all applications, its high-throughput nature makes it ideal for screening large numbers of samples and for quality control of herbal products.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient elution is typically used, for example, a mixture of acetonitrile and water with 0.1% formic or acetic acid.[4] A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute the compound of interest.
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (e.g., 260 nm).[4]
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. Express the results as the relative standard deviation (%RSD).
-
Accuracy: Determine the accuracy by performing recovery studies. Spike a blank matrix with a known amount of this compound standard at different concentration levels and calculate the percentage recovery.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Sample Preparation:
-
Follow a similar extraction procedure as for HPLC, but the final extract may require further dilution with the initial mobile phase to be compatible with the UPLC system.[15]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A rapid gradient elution using a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization.[15]
-
Flow Rate: 0.3 - 0.5 mL/min.[15]
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for this compound. This provides high selectivity.
-
-
-
Validation Parameters:
-
The validation parameters (linearity, LOD, LOQ, precision, and accuracy) are determined using a similar approach to HPLC, but with the significantly lower detection limits afforded by the mass spectrometer.
-
High-Performance Thin-Layer Chromatography (HPTLC)
-
Sample and Standard Preparation:
-
Prepare extracts as described for HPLC.
-
Prepare standard solutions of this compound in a suitable solvent like methanol.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[16]
-
Sample Application: Apply samples and standards as bands using an automated applicator.[16]
-
Mobile Phase: A suitable solvent system is chosen based on the polarity of this compound. A common mobile phase for flavonoids is a mixture of toluene, ethyl acetate, and formic acid.[16]
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Derivatization (Optional): After development, the plate can be derivatized with a suitable reagent (e.g., natural products reagent) to enhance visualization.
-
-
Densitometric Analysis:
-
Scan the developed plate using a TLC scanner at the wavelength of maximum absorbance for this compound.
-
Quantify the analyte by correlating the peak area of the sample with that of the standard.
-
-
Validation Parameters:
-
Determine the validation parameters as per the ICH guidelines, focusing on linearity, precision, accuracy, and specificity on the HPTLC plate.
-
Logical Relationship Diagram
Caption: Logical relationship between selection criteria, analytical methods, and their primary applications.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of Xanthohumol in Hops, Food Supplements and Beers by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. greenpharmacy.info [greenpharmacy.info]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. jfda-online.com [jfda-online.com]
- 13. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. mdpi.com [mdpi.com]
- 16. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Off-Target Effects: Isolicoflavonol Versus Other Common Flavonols
For Immediate Release
A detailed comparison for researchers, scientists, and drug development professionals on the off-target profiles of isolicoflavonol and other prominent flavonols.
This guide provides an objective comparison of the off-target effects of this compound against other widely studied flavonols, namely quercetin, kaempferol, and myricetin. The information presented is supported by experimental data to aid in the evaluation of these compounds for drug development and research purposes.
Executive Summary
This compound, a prenylated flavonoid, exhibits a distinct and potent off-target profile characterized by the strong inhibition of human carboxylesterase 2A (hCES2A). In contrast, common flavonols such as quercetin, kaempferol, and myricetin demonstrate a broader off-target activity, most notably as inhibitors of a wide range of protein kinases. All of these flavonols also show modulatory effects on the PI3K/Akt/mTOR signaling pathway, a critical regulator of numerous cellular processes.
Comparative Off-Target Profile
The following tables summarize the known off-target effects of this compound and other common flavonols based on available experimental data.
Table 1: Inhibition of Human Carboxylesterase 2A (hCES2A)
| Flavonoid | Inhibition Constant (Ki) | Inhibition Type |
| This compound | < 1.0 μM[1] | Mixed[1] |
| Quercetin | Data not available | - |
| Kaempferol | Data not available | - |
| Myricetin | Data not available | - |
Table 2: Overview of Kinase Inhibition
| Flavonoid | Summary of Kinase Inhibition |
| This compound | No comprehensive kinase inhibition data available. |
| Quercetin | At 2 µM, inhibits the activity of 16 kinases by over 80%, including ABL1, Aurora kinases, FLT3, JAK3, and MET.[2][3] |
| Kaempferol | Inhibits various kinases, including those in the PI3K/Akt/mTOR and MAPK pathways.[4][5] |
| Myricetin | At a screening concentration, reduced the activity of 7 kinases by >70% and 9 kinases by >90%.[6] Inhibits kinases such as those in the PI3K/Akt/mTOR pathway.[7][8][9] |
Signaling Pathway Modulation
A significant off-target effect of these flavonols is their ability to modulate the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Inhibition of this pathway can have widespread cellular consequences.
Caption: Flavonol-mediated modulation of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in further research.
In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure for assessing the inhibitory activity of a compound against a specific protein kinase.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reaction Setup: In a microplate, combine the purified kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and kinase assay buffer.
-
Inhibitor Addition: Add the test flavonol at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 30°C to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 30 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding a stopping buffer, such as SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. If using radiolabeled ATP, visualize the phosphorylated substrate by autoradiography and quantify the band intensity to determine the extent of inhibition.
Human Carboxylesterase 2A (hCES2A) Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of compounds against hCES2A.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human CES2A and a fluorescent substrate (e.g., fluorescein diacetate) in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test flavonol for a specified time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by hCES2A.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, mixed) can be determined by performing the assay with varying substrate concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat intact cells with the test flavonol or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles.
-
Separation of Soluble Proteins: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the flavonol indicates target engagement and stabilization.
Conclusion
The off-target profiles of this compound and common flavonols like quercetin, kaempferol, and myricetin are markedly different. This compound demonstrates a potent and specific inhibitory effect on hCES2A, an enzyme involved in the metabolism of various ester-containing drugs. In contrast, quercetin, kaempferol, and myricetin are broad-spectrum kinase inhibitors, which can lead to a wider range of cellular effects. All these flavonols also impact the central PI3K/Akt/mTOR signaling pathway. Understanding these distinct off-target effects is crucial for the rational design and development of flavonoid-based therapeutic agents, as well as for interpreting the results of preclinical and clinical studies. Researchers should consider these off-target profiles when evaluating the pharmacological activity and potential toxicity of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quercetin inhibits a large panel of kinases implicated in cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kaempferol Inhibits Angiogenesis by Suppressing HIF-1α and VEGFR2 Activation via ERK/p38 MAPK and PI3K/Akt/mTOR Signaling Pathways in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myricetin inhibits panel of kinases implicated in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Myricetin induces apoptosis and autophagy in human gastric cancer cells through inhibition of the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Isolicoflavonol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Isolicoflavonol, a flavonoid compound used in various research applications. While this compound is not currently classified as a hazardous material according to its Safety Data Sheet (SDS), adherence to proper disposal protocols is essential to ensure a safe working environment and minimize environmental impact.[1]
Immediate Safety and Handling Considerations
Before proceeding with disposal, consult the manufacturer's Safety Data Sheet (SDS) for this compound. The SDS will provide the most current and detailed information regarding potential hazards, handling precautions, and required personal protective equipment (PPE).
Personal Protective Equipment (PPE) during Disposal:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect from spills.
In the event of an accidental spill, sweep up the solid material to prevent dust formation and place it in a suitable, closed container for disposal.[1] Avoid letting the product enter drains.[1]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for disposing of unused or waste this compound powder and solutions. This process is designed to comply with general laboratory safety standards.
-
Review Institutional Policies: Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. Local regulations and institutional protocols will ultimately dictate the acceptable methods of chemical waste disposal.
-
Assess the Waste Form:
-
Solid this compound: Unused or expired solid this compound should be collected in a designated waste container.
-
Solutions Containing this compound: Aqueous or solvent-based solutions must be handled according to their liquid phase. Do not dispose of solutions in solid waste containers.
-
Contaminated Labware: Items such as pipette tips, tubes, and flasks that are grossly contaminated with this compound should be decontaminated if possible or disposed of as chemical waste.
-
-
Containerization and Labeling:
-
Place solid this compound waste in a clearly labeled, sealable container.
-
The label should include:
-
The words "Non-Hazardous Waste" (if confirmed by your EHS department).
-
The chemical name: "this compound".
-
The approximate quantity.
-
The date of accumulation.
-
The name of the principal investigator or lab group.
-
-
-
Disposal Pathway Determination:
-
Solid Waste: Based on general procedures for non-hazardous chemical powders, solid this compound should not be placed in regular laboratory trash cans that are handled by custodial staff.[1] It should be disposed of through your institution's chemical waste program. Some institutions may permit direct disposal in a designated dumpster for non-hazardous solid waste.[1] Always confirm this with your EHS office.
-
Liquid Waste:
-
Aqueous Solutions: Do not pour this compound solutions down the sanitary sewer without explicit approval from your EHS department.[1] Some institutions may permit sewer disposal for small quantities of non-hazardous, water-soluble chemicals, but this requires verification.[2]
-
Solvent-Based Solutions: Solutions of this compound in organic solvents must be collected as hazardous chemical waste. Combine with other compatible organic waste streams as directed by your institution's EHS guidelines.
-
-
-
Scheduling Waste Pickup: Once your waste container is ready for disposal, follow your institution's procedure for scheduling a chemical waste pickup with the EHS department.
Quantitative Disposal Guidelines
While the SDS for this compound does not specify quantitative limits for disposal, general laboratory guidelines for non-hazardous waste often provide thresholds. These are typically institution-specific. The following table summarizes general quantitative considerations that may be relevant, but you must confirm the specific limits with your local EHS department.
| Waste Type | General Guideline | Action Required |
| Solid Powder | Small quantities (e.g., < 1 kg) are typically managed through the institutional chemical waste program.[2] | Collect in a labeled container and request EHS pickup. |
| Aqueous Solution | Sewer disposal, if permitted, is often limited to small volumes (e.g., < 5 gallons per discharge).[2] | Obtain EHS approval before any sewer disposal. |
| Empty Containers | Containers that are "RCRA empty" (no remaining liquid) can often be disposed of in regular trash.[3] | Deface the label and dispose of as per institutional guidelines.[1] |
Experimental Protocols and Workflows
While no specific experimental protocols for the disposal of this compound exist, the decision-making process for its proper disposal can be visualized as a workflow.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Isolicoflavonol
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Isolicoflavonol in a laboratory setting. The information is intended for researchers, scientists, and professionals in the field of drug development to ensure safe and efficient use of this compound.
Chemical and Physical Properties
This compound is a flavonoid, specifically a member of the flavone class of organic compounds[1]. It is a solid at room temperature with a melting point of 119°C[1]. A summary of its key quantitative properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C20H18O6 | PubChem[1] |
| Molecular Weight | 354.4 g/mol | PubChem[1] |
| Physical State | Solid | PubChem[1] |
| Melting Point | 119 °C | PubChem[1] |
| GHS Classification | Not classified as hazardous | The Good Scents Company[2] |
Hazard Identification and Toxicology
According to available safety data, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals[2]. There are no specified hazard statements, pictograms, or signal words associated with this compound. However, detailed toxicological properties (oral, dermal, and inhalation toxicity) have not been determined[2]. Therefore, it is prudent to handle this compound with a high degree of caution, as with any chemical of unknown toxicity.
Operational Plan: Safe Handling of this compound
This section outlines the step-by-step procedure for the safe handling of solid this compound in a laboratory environment.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the powder, a chemical fume hood is recommended to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile gloves | Powder-free | To prevent skin contact and contamination. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant | To protect eyes from dust particles. |
| Body Protection | Laboratory coat | Long-sleeved | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 respirator (if dust is generated) | NIOSH-approved | To prevent inhalation of fine particles. |
Experimental Protocol for Handling Solid this compound
The following is a detailed methodology for the safe handling and use of this compound powder in a typical laboratory experiment.
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the compound.
-
Don the required personal protective equipment as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to contain any airborne powder.
-
Use a clean, dry spatula to carefully transfer the desired amount of this compound from its storage container to a weigh boat.
-
Avoid creating dust by handling the powder gently.
-
Immediately and securely close the storage container after use.
-
-
Dissolution (if applicable):
-
If preparing a solution, add the solvent to the vessel containing the weighed this compound.
-
Stir or agitate the mixture as required for dissolution. If heating is necessary, use a controlled heating source such as a heating mantle or water bath.
-
-
Post-Handling:
-
Thoroughly clean all equipment that has come into contact with this compound using an appropriate solvent.
-
Wipe down the work surface with a damp cloth to remove any residual powder.
-
Properly dispose of all contaminated materials, including gloves and weigh boats, as outlined in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
As this compound is not classified as a hazardous waste, disposal should follow institutional and local guidelines for non-hazardous chemical waste[3].
-
Solid Waste:
-
Contaminated disposables such as gloves, weigh boats, and paper towels should be collected in a designated, sealed waste container.
-
This container should be clearly labeled as "Non-hazardous laboratory waste" and disposed of according to institutional protocols.
-
-
Liquid Waste (Solutions):
-
Aqueous solutions of this compound, if deemed non-hazardous by local regulations, may be suitable for drain disposal with copious amounts of water. However, it is imperative to consult and adhere to your institution's specific guidelines for aqueous waste disposal[3][4].
-
Solutions of this compound in organic solvents should be collected in a designated "Non-halogenated Organic Waste" container for proper disposal through your institution's hazardous waste management program[5].
-
-
Empty Containers:
-
The original this compound container, once empty, should have its label defaced or removed before being discarded in the regular trash[3].
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
